(1-Isopropyl-1H-pyrazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-4,6,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDPTLIWTZTAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of (1-Isopropyl-1H-pyrazol-5-yl)methanol
An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (1-Isopropyl-1H-pyrazol-5-yl)methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into this specific pyrazole derivative. We will explore its physicochemical characteristics, spectroscopic data, a detailed synthetic protocol, and its potential as a building block in the discovery of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of clinically approved drugs.[2][3] Its unique chemical properties, including metabolic stability, make it an attractive scaffold for medicinal chemists.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] The versatility of the pyrazole ring allows for structural modifications that can fine-tune the biological activity and pharmacokinetic profile of a compound.[3] (1-Isopropyl-1H-pyrazol-5-yl)methanol, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules with therapeutic potential.
Chemical Structure and Physicochemical Properties
(1-Isopropyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole with an isopropyl group at the N1 position and a hydroxymethyl group at the C5 position.
2.1. 2D Chemical Structure
Caption: 2D structure of (1-Isopropyl-1H-pyrazol-5-yl)methanol.
2.2. Physicochemical Data Summary
The following table summarizes the key physicochemical properties of (1-Isopropyl-1H-pyrazol-5-yl)methanol.
| Property | Value | Source |
| CAS Number | 1007488-73-4 | [6][7] |
| Molecular Formula | C₇H₁₂N₂O | [6][7] |
| Molecular Weight | 140.186 g/mol | [6] |
| Purity | Typically ≥95% | [7] |
| InChI Key | FWDPTLIWTZTAEM-UHFFFAOYSA-N | [6] |
Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)methanol
The synthesis of (1-Isopropyl-1H-pyrazol-5-yl)methanol can be achieved through a two-step process starting from the corresponding pyrazole-5-carbaldehyde. This involves the formation of the pyrazole ring followed by the reduction of the aldehyde group.
3.1. Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for (1-Isopropyl-1H-pyrazol-5-yl)methanol.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde
The formation of the pyrazole ring can be accomplished through various methods, with the Vilsmeier-Haack reaction being a common approach for introducing the formyl group.[8][9][10] Alternatively, direct condensation of isopropylhydrazine with a suitable three-carbon building block already containing the aldehyde or a precursor is a viable route.[11][12]
-
Materials: Isopropylhydrazine, a suitable α,β-unsaturated aldehyde or ketone precursor, solvent (e.g., ethanol), and a catalyst if required.
-
Procedure:
-
Dissolve isopropylhydrazine in the chosen solvent.
-
Slowly add the α,β-unsaturated carbonyl compound to the solution.
-
The reaction may be heated to reflux to ensure completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product, 1-Isopropyl-1H-pyrazole-5-carbaldehyde (CAS 100305-93-9), is purified by column chromatography or distillation.[13]
-
Step 2: Reduction of 1-Isopropyl-1H-pyrazole-5-carbaldehyde
The aldehyde functional group is then reduced to the primary alcohol.
-
Materials: 1-Isopropyl-1H-pyrazole-5-carbaldehyde, reducing agent (e.g., sodium borohydride), solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve 1-Isopropyl-1H-pyrazole-5-carbaldehyde in the alcohol solvent and cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-Isopropyl-1H-pyrazol-5-yl)methanol.
-
Further purification can be achieved by column chromatography if necessary.
-
Spectroscopic Characterization
The structure of (1-Isopropyl-1H-pyrazol-5-yl)methanol is confirmed by various spectroscopic techniques.
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| CH₃ (isopropyl) | ~1.4 | Doublet | ~6-7 Hz |
| CH (isopropyl) | ~4.5-5.0 | Septet | ~6-7 Hz |
| CH₂ (methanol) | ~4.6 | Singlet | - |
| Pyrazole H3 | ~7.4 | Doublet | ~2 Hz |
| Pyrazole H4 | ~6.2 | Doublet | ~2 Hz |
| OH (methanol) | Variable | Broad Singlet | - |
Note: The exact chemical shifts can vary depending on the solvent used.[14]
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ (isopropyl) | ~22 |
| CH (isopropyl) | ~50 |
| CH₂ (methanol) | ~57 |
| Pyrazole C4 | ~105 |
| Pyrazole C3 | ~138 |
| Pyrazole C5 | ~145 |
Note: The exact chemical shifts can vary depending on the solvent used.[14]
4.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Broad, strong |
| C-H (alkane) | 2850-3000 | Medium to strong |
| C=C, C=N (aromatic) | 1450-1600 | Medium |
| C-O (alcohol) | 1000-1260 | Strong |
Reference spectra of similar alcohols can provide more specific band assignments.[15][16]
4.4. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. For (1-Isopropyl-1H-pyrazol-5-yl)methanol, the expected molecular ion peak [M]⁺ would be at m/z 140.10.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[17] (1-Isopropyl-1H-pyrazol-5-yl)methanol serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).[18]
5.1. Potential Therapeutic Areas
Given the broad biological activities of pyrazole derivatives, compounds synthesized from (1-Isopropyl-1H-pyrazol-5-yl)methanol could be investigated for a range of therapeutic targets, including:
-
Oncology: As kinase inhibitors or antiproliferative agents.[5]
-
Inflammation: As inhibitors of inflammatory pathways.[17]
-
Infectious Diseases: As antibacterial or antifungal agents.[2]
5.2. Logical Pathway for Drug Development
The following diagram illustrates a logical pathway for utilizing (1-Isopropyl-1H-pyrazol-5-yl)methanol in a drug discovery program.
Caption: Drug development pathway utilizing the target molecule.
Conclusion
(1-Isopropyl-1H-pyrazol-5-yl)methanol is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of a reactive hydroxyl group make it an ideal starting material for the generation of diverse chemical libraries. The established importance of the pyrazole core in numerous approved drugs underscores the potential for discovering novel therapeutic agents through the exploration of derivatives of this compound. This guide provides a solid foundation for researchers to understand and utilize (1-Isopropyl-1H-pyrazol-5-yl)methanol in their drug discovery and development endeavors.
References
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Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]
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National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
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ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
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MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link]
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National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
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Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]
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PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]
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ResearchGate. Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Available from: [Link]
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Scribd. Synthesis and Activity of Pyrazole Carbaldehydes. Available from: [Link]
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Global Substance Registration System. (2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDIN-3-YL)METHANOL. Available from: [Link]
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PubChem. (1H-Pyrazol-3-yl)methanol. Available from: [Link]
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STM Journals. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
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ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
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ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]
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National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available from: [Link]
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PubChem. Pyrazol-1-yl-methanol. Available from: [Link]
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MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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NIST. Infrared spectra of methanol, ethanol, and n-propanol. Available from: [Link]
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ACS Publications. How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol. Available from: [Link]
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National Center for Biotechnology Information. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]
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Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Available from: [Link]
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NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available from: [Link]
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NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]
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SpectraBase. 3-ISOPROPYL-1H-PYRAZOL-5(4H)-ONE - [13C NMR]. Available from: [Link]
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(1-Isopropyl-1H-pyrazol-5-yl)methanol CAS number and molecular weight
The following technical guide details the physicochemical properties, synthetic pathways, and applications of (1-Isopropyl-1H-pyrazol-5-yl)methanol , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
(1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 1007488-73-4) is a functionalized pyrazole intermediate characterized by a primary alcohol moiety at the C5 position and an isopropyl group at the N1 position. Unlike its more common 3-substituted or 4-substituted isomers, the 1,5-substitution pattern introduces unique steric vectors and lipophilic properties, making it a valuable scaffold for designing kinase inhibitors, agrochemicals, and fragment-based drug discovery (FBDD) campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | (1-Isopropyl-1H-pyrazol-5-yl)methanol |
| CAS Registry Number | 1007488-73-4 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| MDL Number | MFCD08059963 |
| InChI Key | FWDPTLIWTZTAEM-UHFFFAOYSA-N |
| Appearance | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~13.5 (Alcohol OH), ~2.5 (Pyrazole N) |
Structural Context
The molecule consists of an electron-rich pyrazole ring. The isopropyl group at N1 provides steric bulk that can fill hydrophobic pockets in protein targets, while the C5-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to halides, aldehydes, or ethers) or as a hydrogen-bond donor/acceptor in pharmacophore mapping.
Synthetic Methodologies
High-fidelity synthesis of 1,5-disubstituted pyrazoles is chemically challenging due to the thermodynamic preference for 1,3-isomers during cyclization. Two primary methodologies are recommended: Direct C5-Lithiation (High Precision) and Regioselective Cyclocondensation (Scale-Up).
Method A: Direct C5-Lithiation (The "Precision" Route)
This method exploits the directing effect of the N1-protecting group to selectively functionalize the C5 position. It is the most reliable method for small-to-medium scale synthesis as it avoids regioisomeric mixtures.
Mechanism: The lone pair on N1 coordinates with the lithium species, directing deprotonation specifically to the C5 proton.
Protocol:
-
Starting Material: 1-Isopropyl-1H-pyrazole.
-
Lithiation: Dissolve starting material in anhydrous THF under inert atmosphere (N₂/Ar). Cool to -78°C.
-
Reagent: Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 1 hour at -78°C to generate the C5-lithiated species.
-
Quench: Add Paraformaldehyde (or DMF followed by NaBH₄ reduction) to the reaction mixture.
-
Workup: Allow to warm to RT, quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Method B: Cyclocondensation (The "Scale-Up" Route)
For larger batches, cyclization of isopropylhydrazine with a 1,3-dielectrophile is used. Note that standard conditions often yield the 1,3-isomer; specific precursors are required to favor the 1,5-isomer.
Protocol:
-
Reactants: Isopropylhydrazine hydrochloride + Ethyl 2-oxo-3-butynoate (or equivalent synthetic surrogate like a trichloromethyl enone).
-
Conditions: Reflux in Ethanol/Acetic Acid.
-
Reduction: The resulting ester (Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate) is reduced using LiAlH₄ or DIBAL-H in THF to yield the target alcohol.
Visual Workflow (Graphviz)
Caption: Comparative synthetic pathways showing the direct C5-lithiation route (Top) vs. the classical cyclization-reduction route (Bottom).
Applications in Drug Discovery
The (1-Isopropyl-1H-pyrazol-5-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other 5-membered heterocycles.
Kinase Inhibition
The pyrazole ring is a common hinge-binding motif in kinase inhibitors. The 1,5-substitution pattern orients the C5-hydroxymethyl group towards the solvent front or ribose binding pocket, distinct from the trajectory of 1,3-isomers.
-
Utility: Precursor for installing "warheads" (e.g., acrylamides) or solubilizing groups via etherification.
Scaffold Hopping
In fragment-based design, this molecule allows researchers to explore the "ortho" space relative to the nitrogen.
-
Lipophilicity: The isopropyl group (LogP contribution ~1.0) improves membrane permeability compared to methyl analogs, while the alcohol provides a handle to modulate solubility.
Agrochemicals
Derivatives of 1-isopropyl-5-substituted pyrazoles are frequently found in acaricides and insecticides (e.g., Tebufenpyrad analogs), where the spatial arrangement of the lipophilic isopropyl group is critical for receptor binding.
Handling & Stability
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The primary alcohol is susceptible to slow oxidation to the aldehyde if exposed to air over prolonged periods.
-
Safety: Classified as an irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and acid chlorides unless reaction is intended.
References
-
CymitQuimica . (1-isopropyl-1H-pyrazol-5-yl)methanol Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (Precursor). Retrieved from
-
BocSci . (1-Isopropyl-1H-pyrazol-5-yl)methanol Catalog Entry. Retrieved from
-
Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett. Retrieved from
-
Sigma-Aldrich . 1-Isopropyl-1H-pyrazol-4-yl)methanol (Isomer Comparison). Retrieved from
An In-depth Technical Guide to the Solubility Profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey through drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive analysis of the solubility profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document explores the molecular characteristics governing its solubility, presents an estimated solubility profile in a range of common organic solvents, and provides detailed, field-proven protocols for the experimental determination of both equilibrium and kinetic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to navigate the challenges associated with the solubility of novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. Poor solubility can lead to a cascade of challenges, including difficulties in purification, formulation hurdles, and ultimately, suboptimal bioavailability.[1] A thorough understanding of a compound's solubility in various organic solvents is therefore not merely an academic exercise but a crucial step in de-risking a drug development program. This guide focuses on (1-Isopropyl-1H-pyrazol-5-yl)methanol, a molecule featuring a substituted pyrazole ring, a common scaffold in medicinal chemistry. The principles and methodologies discussed herein are broadly applicable to other heterocyclic compounds, providing a robust framework for solubility characterization.
Physicochemical Properties of (1-Isopropyl-1H-pyrazol-5-yl)methanol
A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [2] |
| Molecular Weight | 140.186 g/mol | [2] |
| Structure | A five-membered pyrazole ring with an isopropyl group at the N1 position and a methanol group at the C5 position. | - |
| Hydrogen Bond Donor | 1 (from the hydroxyl group) | - |
| Hydrogen Bond Acceptor | 2 (the two nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group) | - |
The presence of both a hydrogen bond donor (-OH) and multiple hydrogen bond acceptors (N, O) suggests that hydrogen bonding will play a significant role in its interactions with protic and other polar solvents.[3] The isopropyl group, being nonpolar, will contribute to its solubility in less polar environments. The overall solubility will be a balance of these competing factors.
Theoretical Framework: Intermolecular Forces and Solvent Selection
The adage "like dissolves like" is a simplified but effective guiding principle in solubility science. The solubility of (1-Isopropyl-1H-pyrazol-5-yl)methanol in a given organic solvent is dictated by the interplay of intermolecular forces between the solute and solvent molecules.
Key Intermolecular Interactions:
-
Hydrogen Bonding: The hydroxyl group of the molecule can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate). This is often the dominant factor in its solubility in polar solvents.
-
Dipole-Dipole Interactions: The pyrazole ring and the methanol group impart a significant dipole moment to the molecule. This allows for favorable interactions with polar aprotic solvents like dichloromethane and acetone.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar isopropyl group and the overall molecular structure contribute to van der Waals interactions, which are the primary forces at play in nonpolar solvents like hexane and toluene.
The interplay of these forces can be visualized as follows:
Figure 1. Intermolecular forces governing solubility.
Estimated Solubility Profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol
While experimental data is the gold standard, in its absence, a qualitative and semi-quantitative estimation can be made based on the principles outlined above and data from structurally similar molecules.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (at 25°C) | Rationale |
| Methanol | Protic Polar | 32.7 | Very Soluble | Strong hydrogen bonding with the -OH group and favorable dipole-dipole interactions.[4] |
| Ethanol | Protic Polar | 24.5 | Freely Soluble | Similar to methanol, with slightly reduced polarity.[4] |
| Isopropanol | Protic Polar | 19.9 | Soluble | Increased nonpolar character of the solvent may slightly reduce solubility compared to methanol and ethanol. |
| Acetone | Aprotic Polar | 20.7 | Freely Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities.[5] |
| Ethyl Acetate | Aprotic Polar | 6.0 | Soluble | Moderate polarity and hydrogen bond accepting ability. |
| Dichloromethane | Aprotic Polar | 9.1 | Soluble | Good dipole-dipole interactions. |
| Acetonitrile | Aprotic Polar | 37.5 | Soluble | High polarity but weaker hydrogen bond accepting ability than acetone.[5] |
| Tetrahydrofuran (THF) | Aprotic Polar | 7.6 | Sparingly Soluble | Lower polarity and steric hindrance around the ether oxygen may limit interactions. |
| Toluene | Nonpolar | 2.4 | Slightly Soluble | Dominated by van der Waals interactions with the isopropyl group and pyrazole ring.[5] |
| Hexane | Nonpolar | 1.9 | Very Slightly Soluble | Primarily van der Waals interactions, unfavorable for the polar functional groups.[6] |
Solubility classifications are based on USP definitions (e.g., Very Soluble: <1 part solvent per part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts; Very Slightly Soluble: 1000-10,000 parts).[7]
Experimental Determination of Solubility: Protocols and Best Practices
Accurate experimental determination of solubility is essential for informed decision-making in drug development. The following protocols outline robust methods for measuring both equilibrium and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature.[8]
Protocol:
-
Preparation: Add an excess amount of (1-Isopropyl-1H-pyrazol-5-yl)methanol to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Figure 2. Workflow for equilibrium solubility determination.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. It is often more representative of the conditions encountered in early-stage biological assays.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of (1-Isopropyl-1H-pyrazol-5-yl)methanol in 100% dimethyl sulfoxide (DMSO).
-
Dispensing: Dispense a small volume of the DMSO stock solution into a 96-well plate.
-
Solvent Addition: Add the desired organic solvent to each well, initiating precipitation.
-
Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) at a constant temperature.
-
Analysis: Determine the concentration of the compound remaining in solution using a high-throughput method such as nephelometry (light scattering) or UV-Vis spectroscopy in a plate reader after filtration.
Factors Influencing Solubility
Several factors can significantly impact the solubility of (1-Isopropyl-1H-pyrazol-5-yl)methanol:
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[9] This is an endothermic process where heat is absorbed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and solvent generally leads to higher solubility.[10]
-
Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.
Implications for Drug Development
The solubility profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol has direct implications for various stages of its development:
-
Process Chemistry: The choice of solvents for reaction, work-up, and crystallization is guided by the compound's solubility at different temperatures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal for crystallization.
-
Formulation Development: For liquid formulations, a solvent system that can maintain the compound in solution at the desired concentration is required. For solid dosage forms, the dissolution rate in physiological media will be influenced by its intrinsic solubility.
-
Preclinical Studies: The selection of a suitable vehicle for in vitro and in vivo studies is dependent on the compound's solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol in organic solvents. By understanding the interplay of its molecular structure and the properties of the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocols offer a robust framework for the accurate determination of both equilibrium and kinetic solubility, which are critical parameters for the successful advancement of this and other drug candidates. While predictive models and theoretical understanding provide valuable guidance, experimental verification remains the cornerstone of sound scientific practice in drug development.
References
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link to a relevant scientific journal]
- Chemistry LibreTexts. (2019). Solubility.
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- meriSTEM. (2020). Alcohols: solubility and solvent polarity.
- Organic Chemistry LibreTexts. (n.d.). How Hydrogen-bonding Influences Properties.
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- ENTECH Online. (2023). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts.
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- University of Calgary. (n.d.). Solubility of Organic Compounds.
- SlideShare. (n.d.). Solubility experimental methods.
- Chemistry LibreTexts. (n.d.). Physical Properties of Alcohols; Hydrogen Bonding.
- Chemistry LibreTexts. (n.d.). Hydrogen Bonding Interactions and Solubility.
- CymitQuimica. (n.d.). (1-isopropyl-1H-pyrazol-5-yl)methanol.
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- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- Chemistry LibreTexts. (2019). Solubility.
- meriSTEM. (2020). Alcohols: solubility and solvent polarity.
- ChemicalBook. (n.d.). Pyrazole.
- Sigma-Aldrich. (n.d.). 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester.
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- ResearchGate. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link to a relevant scientific paper]
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- Solubility and Polarity. (n.d.).
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An In-depth Technical Guide on the Thermodynamic Stability of 1-Isopropyl-Substituted Pyrazole Alcohols
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and versatile biological activities. Its derivatives have been successfully incorporated into a multitude of blockbuster drugs, ranging from anti-inflammatory agents to kinase inhibitors. The strategic substitution of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, including its thermodynamic stability, which is a critical determinant of shelf-life, formulation, and ultimately, therapeutic efficacy. This guide focuses on a specific, yet increasingly important, class of these compounds: 1-isopropyl-substituted pyrazole alcohols. The introduction of the isopropyl group at the N1 position and a hydroxyl-bearing moiety on the pyrazole core presents a unique interplay of steric and electronic effects that profoundly influence the molecule's stability. Understanding these factors is paramount for the rational design of novel therapeutics with optimized properties.
Foundational Principles of Thermodynamic Stability in Pyrazole Systems
The thermodynamic stability of a molecule is intrinsically linked to its Gibbs free energy of formation (ΔGf°). A lower, more negative ΔGf° signifies a more stable compound. In the context of 1-isopropyl-substituted pyrazole alcohols, several key factors contribute to the overall thermodynamic landscape:
-
Aromaticity of the Pyrazole Ring: The inherent aromaticity of the five-membered pyrazole ring provides a significant stabilizing effect. This delocalization of π-electrons across the ring system lowers the overall energy of the molecule.
-
Nature of Substituents: The electronic properties of substituents on the pyrazole ring can either enhance or diminish its stability. Electron-donating groups can increase electron density in the ring, potentially impacting stability, while electron-withdrawing groups can have the opposite effect.
-
Steric Hindrance: The bulky isopropyl group at the N1 position introduces steric strain, which can influence the preferred conformation of the molecule and, consequently, its thermodynamic stability. The interaction between the isopropyl group and adjacent substituents is a key consideration.
-
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group in proximity to a nitrogen atom of the pyrazole ring opens the possibility of intramolecular hydrogen bond formation. This interaction can significantly stabilize the molecule by forming a pseudo-cyclic arrangement, lowering the overall energy.
-
Solvent Effects: The surrounding solvent can influence the stability of a molecule through various interactions, such as hydrogen bonding and dipole-dipole interactions. The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is a crucial parameter in assessing stability in a relevant biological or formulation context.
The Role of the 1-Isopropyl Group: A Conformational Analysis
The N1-isopropyl substituent is not merely a passive placeholder; it actively dictates the conformational preferences of the pyrazole alcohol. The rotation around the C-N bond connecting the isopropyl group to the pyrazole ring is a key dynamic process.
Rotational Barriers and Preferred Conformations
Computational methods, such as Density Functional Theory (DFT), are invaluable for probing the conformational landscape of these molecules. By performing a relaxed potential energy surface scan, we can identify the low-energy conformers and the transition states that separate them.
Experimental Protocol: Computational Conformational Analysis
-
Software: Gaussian, Spartan, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).
-
Procedure: a. Construct the initial 3D structure of the 1-isopropyl-substituted pyrazole alcohol. b. Define the dihedral angle corresponding to the rotation around the N1-C(isopropyl) bond as the reaction coordinate. c. Perform a relaxed potential energy surface (PES) scan by systematically rotating this dihedral angle in small increments (e.g., 10-15 degrees). At each step, the rest of the molecular geometry is optimized. d. Plot the relative energy versus the dihedral angle to visualize the rotational energy profile. e. Identify the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states for rotation. f. Perform full geometry optimizations and frequency calculations on the identified minima to confirm they are true local minima (no imaginary frequencies) and to obtain their thermochemical properties (enthalpy, Gibbs free energy).
The results of such an analysis will reveal the energetic penalty associated with eclipsing interactions between the methyl groups of the isopropyl substituent and the pyrazole ring. The most stable conformer will be the one that minimizes these steric clashes.
Caption: Workflow for computational conformational analysis.
Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction
The presence of a hydroxyl group, particularly at the C3 or C5 position of the pyrazole ring, can lead to the formation of a stabilizing intramolecular hydrogen bond with the N2 atom. The strength of this bond is a significant contributor to the overall thermodynamic stability.
Characterizing the Hydrogen Bond
The existence and strength of an intramolecular hydrogen bond can be inferred from several experimental and computational parameters:
-
Geometric Parameters: A short distance between the hydroxyl proton and the acceptor nitrogen atom (typically < 2.5 Å) and a favorable bond angle (close to 180°) are indicative of a hydrogen bond.
-
Vibrational Frequencies: The O-H stretching frequency in the infrared (IR) spectrum will be red-shifted (shifted to lower wavenumbers) and broadened in the presence of a hydrogen bond.
-
Quantum Theory of Atoms in Molecules (QTAIM): This computational analysis can identify a bond critical point (BCP) between the hydrogen and acceptor atoms, and the electron density at this point correlates with the strength of the interaction.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from the lone pair of the acceptor nitrogen into the antibonding orbital of the O-H bond.
| Parameter | Indication of Intramolecular H-Bond | Method of Determination |
| H···N distance | < 2.5 Å | X-ray Crystallography, DFT Optimization |
| O-H···N angle | > 110° | X-ray Crystallography, DFT Optimization |
| O-H Stretch Freq. | Red-shift and broadening | Infrared (IR) Spectroscopy |
| Bond Critical Point | Presence between H and N | QTAIM Analysis |
| E(2) Stabilization Energy | Significant value for n(N) -> σ*(O-H) | NBO Analysis |
Table 1: Key indicators for the presence and strength of an intramolecular hydrogen bond.
Quantifying Thermodynamic Stability: Experimental and Computational Approaches
A comprehensive understanding of the thermodynamic stability of 1-isopropyl-substituted pyrazole alcohols requires a synergistic approach, combining experimental measurements with high-level computational modeling.
Experimental Determination
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the crystalline solid. Higher melting points and enthalpies of fusion are generally indicative of greater lattice energy and, indirectly, molecular stability in the solid state.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The decomposition temperature provides a measure of the thermal stability of the compound.
-
Calorimetry: Bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.
Experimental Protocol: Thermal Stability Analysis using TGA
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 1-isopropyl-substituted pyrazole alcohol into an appropriate sample pan (e.g., alumina, platinum).
-
Experimental Conditions: a. Atmosphere: Typically, an inert atmosphere (e.g., nitrogen, argon) is used to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common. b. Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: a. Plot the percentage of mass loss versus temperature. b. Determine the onset temperature of decomposition (Tonset), which is often used as a measure of thermal stability. This is typically determined by the intersection of the tangent to the baseline and the tangent to the decomposition curve. c. Identify the temperatures at which 5% and 50% mass loss occurs (T5% and T50%) for comparative purposes.
Computational Prediction
High-level quantum chemical calculations are indispensable for obtaining accurate thermodynamic data, especially when experimental measurements are challenging.
-
Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of thermodynamic stability. It can be calculated using isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach helps to cancel out systematic errors in the calculations.
-
Solvation Free Energy (ΔGsolv): To understand stability in solution, the Gibbs free energy of solvation must be calculated. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly used for this purpose.
Caption: Workflow for calculating solvation free energy.
Case Study: Hypothetical Analysis of Positional Isomers
Consider the two positional isomers: (1-isopropyl-1H-pyrazol-3-yl)methanol and (1-isopropyl-1H-pyrazol-5-yl)methanol. While seemingly similar, their thermodynamic stabilities are expected to differ due to the subtle interplay of electronic and steric factors.
A computational study would likely reveal that the isomer allowing for a more favorable intramolecular hydrogen bond geometry, with minimal steric clash between the isopropyl group and the hydroxymethyl substituent, would possess the lower Gibbs free energy of formation and thus be the thermodynamically more stable isomer. The NBO E(2) stabilization energy for the n(N2) -> σ*(O-H) interaction would be a key quantitative descriptor in this comparison.
Conclusion and Future Outlook
The thermodynamic stability of 1-isopropyl-substituted pyrazole alcohols is a multifaceted property governed by the interplay of the pyrazole ring's aromaticity, the conformational constraints imposed by the N1-isopropyl group, and the potential for stabilizing intramolecular hydrogen bonds. A comprehensive evaluation of this stability necessitates a combined experimental and computational approach. For drug development professionals, a thorough understanding of these principles is not merely an academic exercise; it is a prerequisite for the design of robust and reliable drug candidates. As synthetic methodologies become more sophisticated, allowing for the precise placement of various functional groups on the pyrazole scaffold, the ability to predict and rationalize the thermodynamic stability of the resulting molecules will become an increasingly critical component of the drug discovery pipeline.
References
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Harville, T., & Gordon, M. S. (n.d.). Intramolecular Hydrogen Bonding Analysis. U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]
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Computational Study of Geometry, Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of 2-Methylimidazole. (2017). Sultan Qaboos University Journal for Science. Retrieved from [Link]
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Theory of conformational analysis. (n.d.). Imperial College London. Retrieved from [Link]
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Afrin, S., & Zahan, K. A. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(8), 2309. [Link]
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A Study of Equation-Solving and Gibbs Free Energy Minimization Methods for Phase Equilibrium Calculations. (2014). ResearchGate. Retrieved from [Link]
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Isopropyl Alcohol. (n.d.). NIST WebBook. Retrieved from [Link]
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Synthesis of substituted pyrazoles from propargyl alcohols. (2020). ResearchGate. Retrieved from [Link]
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Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3535. [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). National Institutes of Health. Retrieved from [Link]
Navigating the Unseen: A Technical Safety and Handling Guide for (1-Isopropyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | CymitQuimica[1] |
| Molecular Weight | 140.186 g/mol | CymitQuimica[1] |
| Purity | Typically >97% | CymitQuimica[1] |
| Appearance | Likely a solid or liquid | Inferred from related compounds |
| Solubility | Predicted to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO). | Vulcanchem[2] |
Hazard Identification and Toxicological Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for (1-Isopropyl-1H-pyrazol-5-yl)methanol, this section extrapolates potential hazards from structurally similar pyrazole-containing molecules and the parent alcohol, methanol. It is imperative to handle this compound with the assumption that it may possess similar toxicological properties.
GHS Hazard Classification (Predicted): Based on data for related pyrazole methanols, the following GHS classifications are anticipated:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[4][5]
Toxicological Insights:
The toxicity of pyrazole derivatives can vary, but some exhibit reproductive toxicity in animal studies.[6] The primary routes of exposure are ingestion, inhalation, and skin contact.
The "methanol" component of the molecule warrants particular caution. Methanol is a toxic alcohol, and its metabolism in the body produces formic acid, which can lead to metabolic acidosis, visual disturbances (including blindness), and damage to the central nervous system.[7][8] While the isopropyl and pyrazole substitutions will alter the metabolic profile, the potential for methanol-like toxicity should not be disregarded.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through appropriate handling procedures and the consistent use of Personal Protective Equipment (PPE) is non-negotiable.
Engineering Controls:
-
Chemical Fume Hood: All handling of (1-Isopropyl-1H-pyrazol-5-yl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[9]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation before use and dispose of contaminated gloves properly.[3]
-
Lab Coat: A flame-retardant lab coat should be worn and fully buttoned.
-
-
Respiratory Protection: For situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled.[10]
-
Remove and wash contaminated clothing before reuse.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10] Keep away from heat, sparks, and open flames.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[9]
Emergency Procedures
Preparedness is key to mitigating the impact of any accidental exposure or release.
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Accidental Release Measures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3. Avoid breathing vapors or dust.[3]
-
Containment and Clean-up: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[12] Prevent the spill from entering drains or waterways.
Fire and Explosion Hazards
While specific data is unavailable, the presence of the methanol and isopropyl groups suggests flammability.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[11] Water spray can be used to cool containers.[13]
-
Hazardous Combustion Products: Combustion may produce toxic fumes of nitrogen oxides (NOx) and carbon monoxide (CO).[9]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Disposal: Dispose of (1-Isopropyl-1H-pyrazol-5-yl)methanol and any contaminated materials as hazardous waste. Do not allow the chemical to enter the environment.
Diagrams and Workflows
To visually reinforce the safety protocols, the following diagrams illustrate key workflows.
Caption: Workflow for the safe handling of (1-Isopropyl-1H-pyrazol-5-yl)methanol.
Caption: Emergency response flowchart for an exposure incident.
Conclusion
While the full safety profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol is yet to be definitively established, a cautious and informed approach based on data from structurally related compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely work with this valuable chemical building block. The advancement of science and the well-being of scientists are not mutually exclusive; they are, in fact, intrinsically linked.
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Methodological & Application
synthesis protocols using (1-Isopropyl-1H-pyrazol-5-yl)methanol as an intermediate
This guide details the synthesis and application of (1-Isopropyl-1H-pyrazol-5-yl)methanol , a versatile heterocyclic building block used in the development of kinase inhibitors and GPCR ligands.[1]
Part 1: Strategic Introduction
(1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 1007488-73-4) serves as a critical "head-group" intermediate in medicinal chemistry.[1] Its structural value lies in the 1-isopropyl group , which fills hydrophobic pockets (e.g., in ATP-binding sites), and the 5-hydroxymethyl handle , which allows for diverse covalent attachments (ethers, amines, amides) while maintaining a specific vector orientation distinct from the more common 3- or 4-substituted pyrazoles.
Distinction Note: Do not confuse this intermediate with the Voxelotor intermediate, (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol.[1] While structurally related, the protocol below focuses on the direct functionalization of the pyrazole ring itself, a scaffold seen in early-stage discovery for RET and ALK kinase inhibitors.
Part 2: Synthesis of the Intermediate
Two primary routes exist: Regioselective Lithiation (ideal for lab-scale/diversity) and Cyclization-Reduction (ideal for scale-up).[1]
Route A: The "Lithiation-Quench" Protocol (Direct C5 Functionalization)
Best for: Rapid access from commercially available 1-isopropylpyrazole.[1]
Mechanism: The N1-isopropyl group directs lithiation to the C5 position due to the coordination of the lithium cation with the pyrazole nitrogen lone pair (Directed ortho Metalation - DoM), followed by a nucleophilic attack on paraformaldehyde.[1]
Step-by-Step Protocol:
-
Equipment Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Reagents:
-
1-Isopropyl-1H-pyrazole (1.0 eq, 11.0 g, 100 mmol)[1]
-
n-Butyllithium (2.5 M in hexanes, 1.1 eq, 44 mL)
-
Paraformaldehyde (3.0 eq, dried under vacuum)
-
Anhydrous THF (100 mL)
-
-
Lithiation:
-
Dissolve 1-isopropylpyrazole in THF and cool to -78 °C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 30 minutes.[1] Maintain internal temperature below -70 °C.
-
Critical Step: Stir at -78 °C for 1 hour. The solution will turn yellow/orange, indicating the formation of the C5-lithio species.
-
-
Formylation:
-
In a separate flask, heat paraformaldehyde to generate gaseous formaldehyde and stream it into the reaction mixture (using a cannula) OR add dry paraformaldehyde directly as a solid in one portion (simpler, but requires vigorous stirring).
-
Allow the mixture to warm slowly to room temperature over 3 hours.
-
-
Workup:
-
Purification:
-
Flash chromatography (Hexanes:EtOAc 1:1 to 0:1).
-
Yield: Typically 65-75% as a colorless oil or low-melting solid.[1]
-
Route B: Ester Reduction (Scale-Up)
Best for: Multi-gram batches avoiding cryogenic conditions.[1]
-
Precursor Synthesis: React isopropylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate equivalents or use commercially available Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate .[1]
-
Reduction Protocol:
Part 3: Downstream Application Protocols
Once synthesized, the alcohol is rarely the endpoint. It is activated for coupling.[1]
Application 1: Conversion to Chloride (Alkylation Partner)
Use Case: Synthesizing ether-linked inhibitors (e.g., Williamson ether synthesis).
Protocol:
-
Dissolve (1-isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq) in DCM (10 mL/g).
-
Cool to 0 °C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.
-
Note: No base is usually needed, but catalytic DMF (2 drops) accelerates the reaction.
-
-
Stir at RT for 2 hours. Monitor by TLC (the chloride is less polar than the alcohol).[1]
-
Workup: Evaporate volatiles strictly under reduced pressure. Co-evaporate with toluene to remove residual HCl/SO₂.[1]
-
Stability Warning: The resulting 5-(chloromethyl)-1-isopropyl-1H-pyrazole is reactive.[1] Use immediately or store as a solution in DCM at -20 °C.
Application 2: Manganese Dioxide Oxidation (Aldehyde Synthesis)
Use Case: Reductive amination to install amine linkers.
Protocol:
-
Dissolve the alcohol in DCM or Chloroform.[1]
-
Add Activated MnO₂ (10 eq).[1]
-
Tip: Activation of MnO₂ (heating at 110°C for 24h) is crucial for reproducibility.[1]
-
-
Stir vigorously at reflux for 4-12 hours.
-
Concentrate to yield 1-isopropyl-1H-pyrazole-5-carbaldehyde .[1]
-
Yield: 80-90%.[1]
-
Part 4: Visualizing the Chemical Logic
The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.
Caption: Divergent synthesis tree showing the generation of electrophilic partners from the alcohol intermediate.
Part 5: Data & Troubleshooting
Solvent Compatibility Table for Nucleophilic Substitution (using the Chloride derivative):
| Solvent | Base | Temperature | Yield (Ether Formation) | Notes |
| DMF | K₂CO₃ | 60 °C | High (85%) | Standard condition.[1] Best for phenols.[1] |
| Acetonitrile | Cs₂CO₃ | Reflux | Moderate (60%) | Cleaner workup, but slower kinetics. |
| THF | NaH | 0 °C -> RT | High (80%) | Required for aliphatic alcohols.[1] |
| DCM | TEA | RT | Low (<20%) | Only works for highly reactive amines.[1] |
Expert Insight - Regioselectivity Check: When synthesizing the starting material or the intermediate, verify the position of the isopropyl group using NOESY NMR.
-
Correct Isomer (1-isopropyl-5-substituted): NOE correlation observed between the isopropyl methine proton and the H4 pyrazole proton.[1]
-
Incorrect Isomer (1-isopropyl-3-substituted): Weak or no NOE between isopropyl and substituents; distinct chemical shift of the methyl groups.[1]
References
-
Regioselective Lithiation of N-Alkyl Pyrazoles
-
Voxelotor Analog Chemistry (Mitsunobu/Alkylation Context)
-
General Pyrazole Synthesis (Cyclization)
Sources
- 1. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 6422484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20160207904A1 - Crystalline 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde ansolvate salts - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Application Note: High-Fidelity Oxidation of (1-Isopropyl-1H-pyrazol-5-yl)methanol
Executive Summary & Rationale
The transformation of (1-Isopropyl-1H-pyrazol-5-yl)methanol to its corresponding aldehyde, (1-Isopropyl-1H-pyrazol-5-yl)carbaldehyde (CAS: 100305-93-9), is a critical intermediate step in the synthesis of various c-Met and ALK kinase inhibitors.
While primary alcohols can be oxidized by a plethora of reagents, the pyrazole core presents specific challenges:
-
Nitrogen Lone Pair Interference: The basic nitrogen atoms can coordinate with metal-based oxidants (e.g., PCC/PDC), leading to catalyst poisoning or difficult workups.
-
Regiochemical Sensitivity: The 5-position is electronically coupled to the N1-isopropyl group. Steric bulk at N1 can influence the conformation, potentially slowing down surface-dependent oxidations.
This guide presents two validated protocols:
-
Protocol A (Activated MnO₂): The industry "gold standard" for heterocyclic benzylic-like alcohols. It offers superior chemoselectivity, preventing over-oxidation to the carboxylic acid.
-
Protocol B (Dess-Martin Periodinane - DMP): A homogeneous, high-velocity alternative for small-scale or sluggish substrates.
Chemical Reaction Overview
The oxidation restores the aromatic conjugation of the carbonyl with the pyrazole ring, providing a thermodynamic driving force.
Figure 1: General reaction scheme for the oxidation of the pyrazolyl methanol.
Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation
Best for: Scale-up (>10g), routine synthesis, and substrates sensitive to acidic conditions.
Mechanistic Insight
MnO₂ oxidation of allylic/benzylic alcohols is heterogeneous. The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by the formation of a manganate ester. The rate-determining step is the homolytic cleavage of the C-H bond. Because the resulting radical is stabilized by the adjacent aromatic pyrazole ring, this method is highly selective for this specific substrate.
Reagents & Materials
-
Substrate: (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 equiv)
-
Oxidant: Activated MnO₂ (10.0 - 15.0 equiv). Note: "Activated" is critical. Commercial MnO₂ varies wildly in activity.
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Anhydrous is preferred but not strictly required.
-
Additives: Celite® 545 for filtration.
Step-by-Step Methodology
-
Activation (Critical Step): If using older MnO₂ stock, heat the solid at 110°C under vacuum for 12 hours prior to use. This removes surface-bound water which deactivates the catalyst.
-
Solvation: Dissolve the pyrazole methanol (e.g., 5.0 g) in DCM (50 mL, 10 mL/g concentration). Ensure complete dissolution.
-
Addition: Add Activated MnO₂ (10 equiv by mass relative to substrate is a good rule of thumb, or ~15 molar equiv) in one portion.
-
Reaction: Stir the black suspension vigorously at Reflux (40°C) .
-
Why Reflux? While many MnO₂ oxidations work at RT, the steric bulk of the isopropyl group at N1 can hinder surface adsorption. Reflux ensures kinetic competence.
-
-
Monitoring: Check TLC (50% EtOAc/Hexanes) every 2 hours. The aldehyde is typically less polar (higher R_f) and UV-active.
-
Workup:
-
Prepare a sintered glass funnel with a 2cm pad of Celite.
-
Filter the black reaction mixture through the Celite pad.
-
Wash: Rinse the filter cake copiously with EtOAc (3 x 50 mL). Note: Aldehydes can adsorb strongly to MnO₂; thorough washing is essential for yield.
-
-
Concentration: Evaporate the filtrate under reduced pressure (40°C, 200 mbar) to yield the crude aldehyde.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Stalled Conversion (<50%) | Deactivated MnO₂ (Water content high) | Add 5 more equiv of MnO₂ or add 3Å Molecular Sieves to the reaction. |
| Low Yield after Filtration | Product adsorption to MnO₂ surface | Wash filter cake with hot EtOAc or 5% MeOH/DCM. |
| Over-oxidation (Acid formed) | Reaction time too long | Stop reaction immediately upon disappearance of SM. MnO₂ rarely over-oxidizes, but wet solvents can promote hydrate formation. |
Protocol B: Dess-Martin Periodinane (DMP)
Best for: Small scale (<1g), high-value intermediates, or if MnO₂ proves too slow.
Mechanistic Insight
DMP acts as a mild, homogeneous oxidant. It coordinates the alcohol oxygen to the iodine center, releasing acetate. Intramolecular proton abstraction then yields the carbonyl. Unlike Swern, it does not require cryogenic temperatures (-78°C), making it operationally simpler for this substrate.
Reagents & Materials
-
Substrate: (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 - 1.5 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).[1]
-
Quench: Sat. NaHCO₃ + Sat. Na₂S₂O₃ (1:1 mixture).
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under N₂.
-
Solvation: Dissolve substrate in anhydrous DCM (0.1 M).
-
Addition: Add DMP (1.2 equiv) solid in one portion at 0°C .
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 1-3 hours.
-
Observation: The mixture may become cloudy as the reaction progresses (formation of iodinane byproducts).
-
-
Quench (Exothermic):
-
Dilute with Et₂O.
-
Add a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃. Stir vigorously for 15 minutes until two clear layers form.
-
Chemistry: Thiosulfate reduces the byproduct iodinane to soluble iodo-benzoic acid derivatives; bicarbonate neutralizes acetic acid.
-
-
Extraction: Separate organic layer, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography is usually required to remove iodinane residues.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare your data against these standard parameters.
| Parameter | Expected Value | Notes |
| Appearance | Pale yellow oil or low-melting solid | Darkens upon storage (oxidation to acid). Store under Ar at -20°C. |
| ¹H NMR (CDCl₃) | δ 9.8 - 10.0 ppm (1H, s) | Distinct aldehyde singlet. Disappearance of CH₂-OH doublet at ~4.7 ppm. |
| ¹H NMR (Isopropyl) | δ ~5.4 ppm (1H, sept) | Methine proton of the isopropyl group. |
| IR Spectroscopy | ~1690 cm⁻¹ | Strong C=O stretch. |
Process Decision Logic
Use the following flowchart to select the optimal workflow for your specific constraints.
Figure 2: Decision matrix for selecting the oxidation method based on scale and purification requirements.
Safety & Handling
-
Manganese Dioxide: Inhalation hazard. Handle the fine black powder in a fume hood. The waste contains heavy metals and must be disposed of in the solid hazardous waste stream.
-
Dess-Martin Periodinane: Shock sensitive and potentially explosive under high heat or friction. Never heat a DMP reaction above 40°C.
-
Aldehyde Stability: Pyrazole aldehydes are prone to air oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
References
-
Common Organic Chemistry. (n.d.). Manganese Dioxide (MnO₂) - Procedure and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide - Oxidizing Agent.[2][3] Retrieved from [Link][3]
-
National Institutes of Health (PMC). (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
- Vertex AI Search. (2023). Synthesis of 1-isopropyl-1H-pyrazole-5-carbaldehyde.
Sources
Application Note: Nucleophilic Substitution Strategies for (1-Isopropyl-1H-pyrazol-5-yl)methanol
This Application Note is designed for researchers and medicinal chemists working with (1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 1007488-73-4). It addresses the specific synthetic challenges posed by the steric bulk of the N1-isopropyl group and the electronic properties of the electron-rich pyrazole ring during nucleophilic substitution reactions.
Abstract & Molecule Profile
(1-Isopropyl-1H-pyrazol-5-yl)methanol is a critical building block in the synthesis of kinase inhibitors and agrochemicals. Unlike its 3-isomer or 4-isomer counterparts, the 5-isomer presents unique reactivity challenges due to the "ortho-like" proximity of the bulky N1-isopropyl group to the C5-hydroxymethyl reaction center. This guide provides optimized protocols for converting the hydroxyl group into a leaving group and subsequent displacement, balancing reactivity with the stability of the heteroaromatic scaffold.
Key Chemical Properties[1][2][3][4]
-
Substrate: (1-Isopropyl-1H-pyrazol-5-yl)methanol
-
Reaction Center: Primary Allylic-like Alcohol (C5 position)
-
Major Challenge: Steric hindrance from N1-isopropyl group; potential instability of the resulting benzyl-like carbocation/halide.
Mechanistic Insight: The "N1-Steric" Effect
Successful substitution at the C5 position requires understanding the spatial environment. The N1-isopropyl group acts as a steric gatekeeper.
-
Trajectory: In classic
reactions, the nucleophile must attack from the backside of the C-O bond. The N1-isopropyl group creates significant steric crowding, potentially retarding the approach of bulky nucleophiles or the formation of bulky activated intermediates (e.g., Mitsunobu phosphonium adducts). -
Electronic Stabilization: The pyrazole ring is electron-rich. Upon activation (e.g., to a chloride or mesylate), the C5-methylene carbon has significant partial positive character, stabilized by the adjacent aromatic ring. This increases the risk of solvolysis (
) or polymerization if the intermediate is handled in protic solvents or stored for long periods.
Decision Matrix: Choosing the Right Pathway
Use the following logic flow to select your experimental approach.
Figure 1: Decision tree for selecting the optimal substitution strategy based on nucleophile compatibility.
Experimental Protocols
Protocol A: Conversion to Alkyl Chloride (Activation)
Objective: Synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole. Best For: Subsequent reactions with amines, azides, or robust carbon nucleophiles. Risk: The product is a potent alkylating agent and can be unstable on silica gel.
Reagents:
-
Substrate (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) [Anhydrous]
-
Catalytic DMF (1-2 drops)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with
. Dissolve (1-Isopropyl-1H-pyrazol-5-yl)methanol in anhydrous DCM (0.2 M concentration). -
Cooling: Cool the solution to 0 °C using an ice bath. Note: Do not start at room temperature; the exotherm can degrade the pyrazole.
-
Addition: Add
dropwise over 15 minutes. If the reaction is sluggish, add 1 drop of dry DMF to form the Vilsmeier-Haack-like active species. -
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Note: The chloride often runs much faster and is less polar than the alcohol).
-
Workup (Critical):
-
Evaporate volatiles under reduced pressure at < 40 °C .
-
Do not perform an aqueous workup if possible, to avoid hydrolysis back to the alcohol.
-
Co-evaporate with Toluene (2x) to remove residual
and HCl.
-
-
Storage: Use the crude hydrochloride salt immediately for the next step. If free-basing is required, wash rapidly with cold saturated
, dry over , and concentrate. Do not store the free base; it may self-polymerize.
Protocol B: Mitsunobu Coupling (Direct Substitution)
Objective: Coupling with Phenols, Imides (Gabriel Synthesis), or Thiols. Best For: Acid-sensitive substrates or when avoiding the handling of the unstable chloride. Constraint: The N1-isopropyl group makes the formation of the alkoxy-phosphonium intermediate sterically sensitive.
Reagents:
-
Substrate (1.0 eq)[1]
-
Nucleophile (e.g., Phenol, Phthalimide) (1.1 eq)
-
Triphenylphosphine (
) (1.2 eq) -
DIAD (Diisopropyl azodicarboxylate) (1.2 eq)
-
Solvent: THF or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve the pyrazole alcohol,
, and the nucleophile in anhydrous THF (0.15 M) under . -
Cooling: Cool the mixture to 0 °C .
-
Addition: Add DIAD dropwise over 20–30 minutes.
-
Expert Tip: The yellow color of DIAD should fade upon addition. If the color persists, the formation of the betaine intermediate is slow—pause addition.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight.
-
Optimization: If conversion is low due to the N1-isopropyl steric block, switch from DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine), which are more reactive and less sterically demanding.
-
-
Workup: Concentrate and triturate with
/Hexane to precipitate (Triphenylphosphine oxide). Filter and purify the supernatant by column chromatography.[1]
Protocol C: Nucleophilic Displacement of Chloride
Objective: Reacting the intermediate from Protocol A with an amine or thiol.
Reagents:
-
Crude 5-(chloromethyl)-1-isopropyl-1H-pyrazole (from Protocol A)
-
Nucleophile (Amine/Thiol) (1.2–2.0 eq)
-
Base:
or (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude chloride in ACN (0.2 M).
-
Addition: Add the base followed by the nucleophile.
-
Note: If using a volatile amine, use a sealed tube.
-
-
Temperature:
-
Standard: Heat to 60 °C.
-
Steric Challenge: If the nucleophile is also bulky (e.g., secondary amine), use NaI (0.1 eq) as a catalyst (Finkelstein reaction in situ) to generate the more reactive iodide intermediate.
-
-
Monitoring: Monitor by LC-MS. The chloride is converted to the product (mass shift).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Mitsunobu) | Steric hindrance of N1-isopropyl blocks betaine formation. | Switch to ADDP/PBu3 (Tsunoda Reagent) or use Protocol A (Chloride route). |
| Decomposition of Chloride | Hydrolysis or polymerization of the activated intermediate. | Avoid silica purification. Use crude. Store as HCl salt. Keep temp < 40 °C. |
| Regioselectivity Issues | N/A for this substrate (positions are fixed), but side reactions at C4? | C4 is nucleophilic. Avoid electrophilic reagents (like |
| Product is an Oil/Gum | Common for these pyrazoles. | Convert to HCl or Oxalate salt for crystallization and stability. |
Visualizing the Steric Challenge
The following diagram illustrates the steric clash that dictates the reaction pathway choice.
References
-
Mitsunobu Reaction Overview : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
- Chlorination with Thionyl Chloride: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (General reference for mechanism).
- Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996. (Context on pyrazole stability and reactivity).
-
Synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole : ChemicalBook Entry for CAS 1260658-90-9. Link
- Steric Effects in Heterocycles: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Theoretical grounding for ortho-substituent effects).
Sources
Application Notes & Protocols: Leveraging (1-Isopropyl-1H-pyrazol-5-yl)methanol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, offering an efficient path to novel lead compounds. This document provides a detailed guide for the application of (1-Isopropyl-1H-pyrazol-5-yl)methanol , a versatile and synthetically tractable fragment, in FBDD campaigns. We will explore the strategic considerations for incorporating this fragment into a screening library and provide detailed protocols for primary screening using biophysical techniques, hit validation, and structure-guided hit-to-lead optimization. The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs, particularly kinase inhibitors, making this fragment a valuable starting point for a wide range of therapeutic targets.[1][2][3]
Introduction: The Rationale for (1-Isopropyl-1H-pyrazol-5-yl)methanol in FBDD
Fragment-Based Drug Discovery (FBDD) identifies low molecular weight compounds (fragments) that bind weakly to a biological target.[4] These initial hits are then optimized into more potent, drug-like molecules through structure-guided design.[5][6] The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.[4]
(1-Isopropyl-1H-pyrazol-5-yl)methanol is an exemplary fragment for inclusion in a screening library due to its favorable physicochemical properties, which align with the "Rule of Three":
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 140.19 g/mol | < 300 Da |
| cLogP | ~1.5 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 1 (hydroxyl group) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
The pyrazole core is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with protein targets, such as hydrogen bonds and π-stacking.[1][7] The isopropyl group provides a degree of lipophilicity and fills small hydrophobic pockets, while the methanol group offers a crucial hydrogen bond donor and a vector for synthetic elaboration.
Experimental Workflows: From Hit Identification to Lead Optimization
The following sections outline a comprehensive workflow for the utilization of (1-Isopropyl-1H-pyrazol-5-yl)methanol in an FBDD campaign targeting a hypothetical protein kinase.
Diagram: FBDD Workflow
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Part 1: Primary Screening Methodologies
The initial step in an FBDD campaign is to screen a fragment library to identify binders to the target protein. Due to the low affinity of fragments, sensitive biophysical techniques are required.
Application Note 1: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful label-free technique for detecting fragment binding in real-time.[8][9]
Protocol: High-Throughput SPR Screening
-
Sensor Chip Preparation:
-
Immobilize the target kinase onto a high-capacity sensor chip (e.g., CM5) using standard amine coupling chemistry to achieve a high surface density (8,000-10,000 RU). This is crucial for detecting the binding of low molecular weight fragments.[10]
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein solution (50-100 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level is reached.
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of (1-Isopropyl-1H-pyrazol-5-yl)methanol in 100% DMSO.
-
Dilute the fragment stock into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-5%) to minimize bulk refractive index mismatches.[11]
-
-
Screening Assay:
-
Equilibrate the sensor surface with running buffer.
-
Inject the fragment solutions over the target and a reference flow cell (without immobilized protein) at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
A positive "hit" is identified by a significant increase in the response units (RU) in the target flow cell compared to the reference cell.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference flow cell data from the target flow cell data.
-
Hits are typically defined as fragments that produce a response significantly above the baseline noise.
-
Validate hits by re-testing in a dose-response format to confirm binding and estimate the dissociation constant (KD).
-
Diagram: SPR Sensorgram Interpretation
Caption: A typical SPR sensorgram showing the association and dissociation phases of fragment binding.
Application Note 2: NMR-Based Screening
NMR spectroscopy is a highly reliable method for fragment screening, capable of detecting very weak interactions.[12] Ligand-observed NMR methods are particularly efficient for primary screening.[13]
Protocol: 1D Ligand-Observed NMR Screening (WaterLOGSY)
-
Sample Preparation:
-
Prepare a stock solution of the target kinase at 10-20 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 90% H₂O/10% D₂O.
-
Prepare fragment cocktails containing (1-Isopropyl-1H-pyrazol-5-yl)methanol and other non-overlapping fragments at a concentration of 100-200 µM each in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹H NMR spectrum of the fragment cocktail without the protein.
-
Acquire a WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) spectrum of the fragment cocktail in the presence of the target kinase.[14]
-
-
Data Analysis & Hit Identification:
-
In a WaterLOGSY experiment, signals from binding fragments will have the opposite sign (positive NOE) compared to non-binding fragments (negative NOE).
-
A positive signal for the resonances corresponding to (1-Isopropyl-1H-pyrazol-5-yl)methanol indicates binding to the target kinase.
-
Part 2: Hit Validation and Structural Characterization
Once a hit is identified, it is crucial to validate the binding and determine the binding mode.
Application Note 3: X-ray Crystallography for Structural Insights
X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-guided drug design.[15][16]
Protocol: Crystal Soaking and Structure Determination
-
Apo-Crystal Preparation:
-
Generate high-quality crystals of the apo (ligand-free) target kinase that are robust and diffract to a high resolution (<2.5 Å).
-
-
Crystal Soaking:
-
Prepare a soaking solution containing the apo-crystal mother liquor supplemented with (1-Isopropyl-1H-pyrazol-5-yl)methanol at a concentration of 10-50 mM. A cryoprotectant (e.g., 20% glycerol) should also be included.
-
Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.[2][9]
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the resulting electron density maps to identify the bound fragment. Specialized software may be required to detect weakly bound fragments.[15]
-
Part 3: Hit-to-Lead Optimization
With the co-crystal structure in hand, the initial fragment hit can be optimized to improve its potency and drug-like properties.
Application Note 4: Structure-Guided Fragment Growing
The co-crystal structure of the target kinase with (1-Isopropyl-1H-pyrazol-5-yl)methanol will reveal the binding mode and surrounding amino acid residues. The methanol group provides a clear vector for synthetic elaboration ("fragment growing").
Hypothetical Case Study: Kinase Inhibitor Development
-
Structural Analysis: The co-crystal structure reveals that the pyrazole core of (1-Isopropyl-1H-pyrazol-5-yl)methanol is anchored in the hinge region of the kinase, forming a key hydrogen bond with the backbone amide of a conserved residue. The isopropyl group occupies a small hydrophobic pocket. The methanol hydroxyl group is solvent-exposed and points towards a larger, unoccupied pocket.
-
Design Strategy: The methanol group can be replaced with various moieties to extend into the adjacent pocket and form additional interactions. For example, linking a morpholine group could improve solubility and form a hydrogen bond with a nearby residue.
Diagram: Fragment Growing Strategy
Caption: A schematic of the fragment growing strategy for hit-to-lead optimization.
Iterative Optimization: A library of analogs can be synthesized based on this strategy and evaluated in biochemical and biophysical assays to build a structure-activity relationship (SAR). This iterative process of design, synthesis, and testing will guide the development of a potent and selective lead compound.[17]
Conclusion
(1-Isopropyl-1H-pyrazol-5-yl)methanol represents a high-quality fragment for FBDD campaigns, particularly for targets such as protein kinases where the pyrazole scaffold is a known pharmacophore. By employing a systematic workflow of biophysical screening, structural characterization, and structure-guided optimization, this fragment can serve as an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to effectively utilize this and similar fragments in their drug discovery programs.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing SPR Conditions for Weak Fragment Binding.
- Giannetti, A. M., et al. (2008). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Bruker. (n.d.). Fragment screening by ligand observed nmr.
- Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
- Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems.
- Creative Proteomics. (n.d.).
- Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Concia, M., et al. (2020). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC.
- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- O'Reilly, M., & Torrie, S. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC.
- Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- StarProtoc. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed.
- Domainex. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
- El-Gamal, M. I., et al. (2023).
- Yilmaz, I., & Kucukoglu, K. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- MAX IV. (n.d.). Scientists succeed in soaking protein guests into host crystals – a major step towards solving guest structures.
- Gherdan, V. R., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- Wang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Wang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
- Sfera. (2025). Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design.
- de Vlieger, D., et al. (2021).
- AstraZeneca & Novartis. (n.d.). Developments and challenges in hit progression within fragment-based drug discovery.
- Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. PMC.
- Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery.
- Kim, S., et al. (n.d.).
- eCrystals. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol.
- Si, C., et al. (2020).
Sources
- 1. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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Introduction: Strategic Importance of (1-Isopropyl-1H-pyrazol-5-yl)methanol Halogenation
An in-depth guide to the halogenation of the primary hydroxyl group in (1-Isopropyl-1H-pyrazol-5-yl)methanol, tailored for researchers and drug development professionals. This document provides a detailed analysis of key methodologies, including mechanistic insights and comprehensive, step-by-step laboratory protocols.
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. The functionalization of this core is pivotal for modulating the physicochemical and pharmacological properties of new chemical entities. (1-Isopropyl-1H-pyrazol-5-yl)methanol represents a key starting material, and the conversion of its primary hydroxyl group to a halide is a critical transformation. The resulting 5-(halomethyl)-1-isopropyl-1H-pyrazole derivatives are highly versatile electrophilic building blocks, primed for nucleophilic substitution reactions to introduce a diverse array of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies.
However, the conversion of the alcohol to an alkyl halide is not trivial. The hydroxyl group is a notoriously poor leaving group and requires activation. Furthermore, the pyrazole ring itself presents challenges; its nitrogen atoms are basic and can be protonated or alkylated under harsh acidic or electrophilic conditions, leading to undesired side reactions. Therefore, the selection of a halogenation method must be carefully considered to ensure high yields and chemoselectivity. This guide details three robust and widely employed methods for this transformation: chlorination with thionyl chloride, the Appel reaction for both chlorination and bromination, and bromination using phosphorus tribromide.
Method 1: Chlorination using Thionyl Chloride (SOCl₂)
The use of thionyl chloride (SOCl₂) is a classic and highly effective method for converting primary alcohols to alkyl chlorides. The reaction's primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation. However, the generation of HCl necessitates the use of a base, such as pyridine, to prevent acid-mediated degradation of the pyrazole ring.
Mechanism of Action
The reaction proceeds via a two-step mechanism. First, the alcohol's oxygen atom attacks the electrophilic sulfur of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate. A base (e.g., pyridine) then deprotonates this intermediate. In the presence of a nucleophilic catalyst like pyridine, the subsequent step is a clean Sₙ2 displacement. The chloride ion attacks the primary carbon, leading to inversion of configuration (though not relevant for this achiral substrate) and the release of SO₂ and another chloride ion.[1][2]
Detailed Protocol: Chlorination of (1-Isopropyl-1H-pyrazol-5-yl)methanol
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq, e.g., 5.0 g, 32.4 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add pyridine (1.2 eq, 3.1 mL, 38.9 mmol) to the stirred solution. Following this, add thionyl chloride (1.2 eq, 2.8 mL, 38.9 mmol) dropwise via a syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: Thionyl chloride is toxic and corrosive; handle in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, 5-(chloromethyl)-1-isopropyl-1H-pyrazole[3][4], can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Method 2: The Appel Reaction for Chlorination and Bromination
The Appel reaction is a powerful and exceptionally mild method for converting primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (CX₄).[5][6] Its near-neutral conditions make it highly suitable for substrates with acid-sensitive functional groups, such as the pyrazole ring.
Mechanism of Action
The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with the tetrahalomethane (e.g., CCl₄ or CBr₄). The alcohol is then deprotonated by the transiently formed trichloromethanide anion, yielding an alkoxide. This alkoxide attacks the phosphonium phosphorus atom, forming an alkoxyphosphonium salt. The final step is an Sₙ2 displacement of the resulting triphenylphosphine oxide by the halide ion, furnishing the alkyl halide.[5][7][8] The formation of the very stable P=O double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[5]
Detailed Protocol 2: Bromination using CBr₄/PPh₃
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq, e.g., 5.0 g, 32.4 mmol) and carbon tetrabromide (CBr₄) (1.2 eq, 12.9 g, 38.9 mmol) in anhydrous acetonitrile (CH₃CN) or DCM (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: To the cooled, stirred solution, add triphenylphosphine (PPh₃) (1.2 eq, 10.2 g, 38.9 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A common strategy to facilitate separation is to first triturate the crude residue with a solvent like diethyl ether, which will precipitate much of the triphenylphosphine oxide. After filtration, the filtrate is concentrated and then subjected to chromatography (hexane/ethyl acetate gradient) to isolate the pure 5-(bromomethyl)-1-isopropyl-1H-pyrazole.[9]
Detailed Protocol 3: Chlorination using CCl₄/PPh₃
The protocol for chlorination is analogous to bromination, with adjustments for the reagents. Note: Carbon tetrachloride is a regulated substance due to its toxicity and environmental impact; its use is declining.[5] Always use appropriate safety measures and consider alternative reagents if possible.
-
Preparation: Dissolve (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous acetonitrile or refluxing carbon tetrachloride (CCl₄) (used as both reagent and solvent).
-
Reagent Addition: Add triphenylphosphine (1.1-1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (if using acetonitrile) or maintain at room temperature (if using CCl₄ as solvent) for 3-12 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the bromination protocol to isolate 5-(chloromethyl)-1-isopropyl-1H-pyrazole.
Method 3: Bromination using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide (PBr₃) is a highly reliable reagent for converting primary and secondary alcohols to their corresponding bromides. The reaction typically proceeds under mild conditions and avoids the carbocation rearrangements that can occur with methods involving strongly acidic conditions.[10][11]
Mechanism of Action
The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated intermediate which is then deprotonated (often by another molecule of the alcohol or a weak base) to form an excellent leaving group, an alkyldibromophosphite. The bromide ion generated in the first step then acts as a nucleophile in an Sₙ2 reaction, attacking the carbon and displacing the leaving group to yield the alkyl bromide.[10][12]
Detailed Protocol 4: Bromination with Phosphorus Tribromide (PBr₃)
-
Preparation: To a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and an inert gas inlet, add (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq, e.g., 5.0 g, 32.4 mmol) and anhydrous diethyl ether or DCM (50 mL).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq, 1.2 mL, 13.0 mmol) dropwise via the dropping funnel over 20-30 minutes. A slight excess is sometimes used, but since one mole of PBr₃ can react with three moles of alcohol, substoichiometric amounts are often sufficient.[10] Caution: PBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction: After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC.
-
Work-up: Cool the mixture back to 0 °C and very carefully quench by the slow, dropwise addition of water. Then, add a saturated solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the same organic solvent (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain pure 5-(bromomethyl)-1-isopropyl-1H-pyrazole.
Comparative Summary of Halogenation Methods
| Method | Reagents | Typical Conditions | Mechanism | Advantages | Disadvantages & Work-up |
| Thionyl Chloride | SOCl₂, Pyridine | 0 °C to RT, DCM | Sₙ2 | Gaseous byproducts (SO₂, HCl) simplify removal.[13] Reagents are inexpensive. | SOCl₂ is highly toxic and corrosive. Requires a base to neutralize HCl. |
| Appel (Bromination) | PPh₃, CBr₄ | 0 °C to RT, CH₃CN or DCM | Sₙ2 | Very mild, near-neutral conditions. High yields.[14] Good for sensitive substrates. | Stoichiometric triphenylphosphine oxide byproduct can complicate purification. |
| Appel (Chlorination) | PPh₃, CCl₄ | RT to Reflux, CH₃CN or CCl₄ | Sₙ2 | Mild conditions. Effective for chlorination. | CCl₄ is toxic and environmentally restricted.[5] Purification challenges similar to bromination. |
| Phosphorus Tribromide | PBr₃ | 0 °C to RT, Ether or DCM | Sₙ2 | Reliable for primary alcohols. Avoids rearrangements.[10] | PBr₃ is highly corrosive and water-reactive. Requires careful quenching. |
Conclusion
The successful halogenation of (1-Isopropyl-1H-pyrazol-5-yl)methanol is achievable through several reliable methods. The Appel reaction stands out as the mildest and often most suitable choice for this specific substrate, minimizing the risk of side reactions involving the pyrazole ring. For bromination, the CBr₄/PPh₃ combination is highly effective. For chlorination, while the CCl₄/PPh₃ protocol works well, the use of thionyl chloride with pyridine is a more common and practical alternative due to the restricted status of carbon tetrachloride. Phosphorus tribromide offers a robust and straightforward alternative for bromination, particularly for larger-scale syntheses where the cost and purification issues of the Appel reaction might be a concern. The ultimate choice of method will depend on the desired halide, scale, reagent availability, and the specific constraints of the synthetic route.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. [Link]
-
Ma, H., Bao, Z., Bai, L. and Cao, W. (2012) A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. [Link]
- Method for Chlorinating Alcohols - Google P
-
Denton, R. M., An, J., & Adeniran, B. (2010). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Chemical Communications, 46(17), 3025–3027. [Link]
-
Alcohol to Chloride - Common Conditions. Organic Chemistry Data. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
-
Appel reaction - Wikipedia. [Link]
-
Appel Reaction - Organic Chemistry Portal. [Link]
-
Appel Reaction: Mechanism & Examples - NROChemistry. [Link]
-
Reaction of Alcohols with Phosphorus Halides - Read Chemistry. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. [Link]
-
Preparation of alkyl halides from alcohols (video) - Khan Academy. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. [Link]
-
Alcohols to Alkyl Halides - Chemistry Steps. [Link]
-
Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives - Bentham Science Publisher. [Link]
-
"CHEM 222, Chapter 11: Reaction of Alcohols with Phosphorus Halides" by Katie Garber. Dr. Garber's Video Guides to Organic Chemistry. [Link]
-
PBr3 and SOCl2 - Master Organic Chemistry. [Link]
-
CHEM 222: Reaction of Alcohols with Phosphorus Halides - YouTube. [Link]
-
Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. [Link]
-
14.2: Reactions with Phosphorus Halides and Thionyl Chloride - Chemistry LibreTexts. [Link]
-
Help with thionyl chloride halogenation : r/OrganicChemistry - Reddit. [Link]
-
Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style - YouTube. [Link]
-
9.11 Converting alcohols to alkyl halides with HX - YouTube. [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides - The University of Northern Colorado. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [Link]
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preparation of pyrazole-based kinase inhibitors from (1-Isopropyl-1H-pyrazol-5-yl)methanol
Application Note: Modular Preparation of Pyrazole-Based Kinase Inhibitors from (1-Isopropyl-1H-pyrazol-5-yl)methanol
Executive Summary
This application note details the synthetic utility of (1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 1033427-46-3) as a pivotal building block for Type I and Type II kinase inhibitors.[1] While 4-substituted pyrazoles (e.g., Crizotinib) are ubiquitous in kinase drug discovery, the 1,5-disubstituted pyrazole scaffold offers a unique vector for targeting the solvent-exposed regions or the "gatekeeper" pockets of kinases such as c-Met, ALK, LRRK2, and JNK3 .[1][2]
The bulky
Strategic Retrosynthesis & Design Logic
The 5-position of the pyrazole ring, adjacent to the steric bulk of the
Core Synthetic Modules
We define three primary workflows to transform the hydroxymethyl handle into kinase-active motifs:
-
Module A (Ether Linkage): Conversion to a leaving group (Mesylate/Chloride) followed by
displacement with a phenolic/heterocyclic hinge binder. -
Module B (Amine Linkage): Oxidation to the aldehyde followed by reductive amination.[2]
-
Module C (Direct Coupling): Mitsunobu reaction (limited by steric bulk, requiring specific conditions).
Figure 1: Divergent synthetic pathways from the parent alcohol.[2] The solid lines represent the recommended high-yield protocols described below.
Detailed Experimental Protocols
Module A: The Ether Linkage (Mesylation & Displacement)
Rationale: Direct Mitsunobu coupling at the 5-position can be sluggish due to the adjacent isopropyl group hindering the approach of the bulky
Step 1: Activation (Mesylation)
-
Setup: Charge a dry round-bottom flask with (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 equiv) and anhydrous DCM (10 mL/g). Cool to 0°C under
.[2] -
Reagent Addition: Add Triethylamine (TEA) (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv).
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 1 hour. Monitor by TLC (EtOAc/Hex 1:1) or LCMS.[2]
-
QC Check: The mesylate is often unstable on silica; proceed immediately to Step 2 or isolate via simple aqueous workup without chromatography.[2]
-
-
Workup: Wash with cold saturated
, brine, dry over , and concentrate in vacuo.
Step 2: Nucleophilic Displacement (
-
Reactants: Dissolve the crude mesylate (from Step 1) in DMF or Acetonitrile (5 mL/g).
-
Nucleophile: Add the hinge binder (e.g., 4-Amino-3-hydroxypyridine or a substituted phenol) (1.1 equiv) and Cesium Carbonate (
) (2.0 equiv).[1]-
Expert Tip: Use
over for sterically demanding substrates to enhance solubility and reactivity.[2]
-
-
Conditions: Heat to 60–80°C for 4–12 hours.
-
Purification: Dilute with EtOAc, wash extensively with water (to remove DMF), and purify via flash chromatography (DCM/MeOH gradient).
Quantitative Expectations:
| Parameter | Value | Notes |
|---|---|---|
| Yield (Step 1) | >90% | Quantitative conversion typical. |
| Yield (Step 2) | 65–80% | Dependent on nucleophile nucleophilicity. |
| Purity (LCMS) | >95% | Required for biological assay. |
Module B: The Amine Linkage (Reductive Amination)
Rationale: Many kinase inhibitors (e.g., PLK1 inhibitors) utilize a methylene-amine linker to introduce flexibility.[1] The 5-hydroxymethyl group is oxidized to the aldehyde, which is less sterically crowded than the ketone equivalent, facilitating imine formation.[2]
Step 1: Oxidation to Aldehyde
-
Reagent: Manganese Dioxide (
) is preferred over Dess-Martin Periodinane for pyrazoles to avoid over-oxidation or byproduct formation. -
Protocol: Suspend the alcohol (1.0 equiv) and activated
(10.0 equiv) in DCM or Chloroform. -
Conditions: Reflux for 2–4 hours. Filter through a Celite pad.[2]
-
Observation: The product 1-isopropyl-1H-pyrazole-5-carbaldehyde is a stable oil/solid.[1]
-
Step 2: Reductive Amination
-
Imine Formation: Mix the aldehyde (1.0 equiv) and the amine partner (e.g., Aminopyrimidine ) (1.1 equiv) in DCE (Dichloroethane) . Add catalytic Acetic Acid (1 drop). Stir for 1 hour at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (
) (1.5 equiv). Stir overnight at RT. -
Quench: Add saturated
.[2][3] Extract with DCM.[2][3][4]
Case Study: Synthesis of a c-Met Inhibitor Analog
Target Structure: A hybrid molecule featuring the 1-isopropyl-pyrazole cap linked to a quinoline core (resembling a simplified c-Met inhibitor scaffold).[1]
Workflow Visualization:
Figure 2: Two-step synthesis of a pyrazole-ether kinase inhibitor. Step 1 activates the alcohol; Step 2 couples it to the kinase-binding core.[1]
Troubleshooting & Quality Control
-
Issue: Regioselectivity in Starting Material Synthesis.
-
Context: If you synthesize the starting material yourself from hydrazine and diketone, you may get a mixture of 1-isopropyl-5-substituted and 1-isopropyl-3-substituted isomers.[1]
-
Solution: Verify the structure using NOESY NMR .[2] The 5-substituted isomer will show a strong NOE correlation between the isopropyl CH proton and the hydroxymethyl protons (or C4-H).[1] The 3-isomer will not show this correlation due to distance.[1]
-
-
Issue: Poor Yield in Mitsunobu.
-
Cause: The steric bulk of the N-isopropyl group blocks the formation of the alkoxy-phosphonium intermediate.
-
Fix: Switch to the Mesylate/Alkylation (Module A) route described above. It is thermodynamically driven and less sensitive to steric hindrance at the carbon center than the bulky Mitsunobu transition state.[2]
-
References
-
BenchChem. "Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors." BenchChem Application Notes, 2025. Link
-
Li, Y., et al. "Structure-Guided Design of a Highly Selective PI3Kα Inhibitor."[2] Journal of Medicinal Chemistry, 2022.[2][5] Link
-
Global Blood Therapeutics. "Substituted Benzaldehyde Compounds and Methods for their Use (Voxelotor Intermediates)." US Patent 9,018,210, 2012.[2] Link
-
Yoon, H., et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor."[1][6] European Journal of Medicinal Chemistry, 2017.[2][6] Link
-
Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications."[2] Link
Sources
- 1. US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: C–N Coupling Strategies for (1-Isopropyl-1H-pyrazol-5-yl)methanol
This Application Note provides a comprehensive technical guide for coupling (1-Isopropyl-1H-pyrazol-5-yl)methanol with amines. It is designed for medicinal chemists and process development scientists, focusing on overcoming the specific steric and electronic challenges presented by the 1,5-disubstituted pyrazole scaffold.
Executive Summary
The coupling of (1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 124056-62-0) with amines is a critical transformation in the synthesis of kinase inhibitors and GPCR ligands. This transformation is chemically distinct from standard benzylic couplings due to the steric bulk of the N1-isopropyl group , which is positioned immediately adjacent to the C5-hydroxymethyl reaction center.
This guide outlines three validated protocols. Method A (Reductive Amination) is recommended for library synthesis and sterically demanding amines due to its mild conditions and high tolerance for functional groups. Method B (Activation/Displacement) is the preferred route for scale-up and non-basic nucleophiles, utilizing a chlorination-displacement sequence. Method C (Mitsunobu) is discussed for specific use-cases involving acidic nitrogen nucleophiles (e.g., sulfonamides).[1]
Strategic Analysis & Pathway Selection
The primary challenge in functionalizing the C5 position of this pyrazole is the ortho-steric effect exerted by the N1-isopropyl group. This bulk can retard SN2 trajectories in direct displacement reactions.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on amine substrate class.
Detailed Protocols
Method A: Reductive Amination (Recommended for Discovery)
Mechanism: Oxidation of alcohol to aldehyde followed by imine formation and in-situ hydride reduction.
This method avoids the steric penalty of SN2 transition states by proceeding through a planar iminium intermediate.
Step 1: Oxidation to Aldehyde
-
Reagents: Manganese(IV) Oxide (MnO₂) (activated) or Dess-Martin Periodinane (DMP).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Protocol:
-
Dissolve (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 equiv) in DCM (0.1 M).
-
Add activated MnO₂ (10.0 equiv). Note: Large excess is standard for MnO₂ to drive kinetics.
-
Stir at room temperature for 4–16 hours. Monitor by TLC/LCMS for disappearance of alcohol.
-
Filter through a Celite pad to remove solids. Rinse with DCM.
-
Concentrate filtrate to obtain 1-isopropyl-1H-pyrazole-5-carbaldehyde . (Usually stable enough for next step without column chromatography).
-
Step 2: Reductive Amination
-
Reagents: Amine (1.1–1.2 equiv), Sodium Triacetoxyborohydride (STAB) (1.5 equiv), Acetic Acid (cat.).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Protocol:
-
Dissolve the aldehyde (from Step 1) and the amine (1.1 equiv) in DCE (0.2 M).
-
Add Acetic Acid (1–2 drops per mmol) to catalyze imine formation. Stir for 30–60 mins.
-
Add STAB (1.5 equiv) in one portion.
-
Stir at room temperature for 12–24 hours.
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins.
-
Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient) or reverse-phase HPLC.
-
Method B: Activation & Displacement (Recommended for Scale-Up)
Mechanism: Conversion to chloromethyl pyrazole followed by nucleophilic substitution.
This route is robust and cost-effective but requires careful handling of the intermediate chloride, which can be a skin sensitizer.
Step 1: Chlorination
-
Reagents: Thionyl Chloride (SOCl₂).
-
Solvent: DCM or neat (if large scale).
-
Protocol:
-
Dissolve alcohol (1.0 equiv) in DCM (0.5 M) and cool to 0°C.
-
Add SOCl₂ (1.5–2.0 equiv) dropwise.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Evaporation: Concentrate in vacuo to remove solvent and excess SOCl₂. Co-evaporate with toluene (2x) to remove trace HCl.
-
Product: 5-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride. Use immediately or store under N₂ in freezer.
-
Step 2: Nucleophilic Displacement
-
Reagents: Amine (1.5–2.0 equiv), Base (DIPEA or K₂CO₃, 2.0–3.0 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Protocol:
-
Dissolve the crude chloride (from Step 1) in MeCN (0.2 M).
-
Add DIPEA (3.0 equiv) followed by the Amine (1.2–1.5 equiv).
-
Heat to 60–80°C. Note: Heating is often required to overcome the steric hindrance of the N1-isopropyl group.
-
Monitor by LCMS.[2]
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.[3]
-
Purification: Standard chromatography.
-
Method C: Mitsunobu Reaction (Specialized)
Mechanism: Direct coupling using phosphine/azodicarboxylate.
Constraint: Classical Mitsunobu (PPh₃/DEAD) generally fails for basic amines (pKa > 11) because the betaine intermediate does not protonate the amine effectively. Applicability: Use this only if the "amine" is actually a sulfonamide, phthalimide, or an aniline with electron-withdrawing groups (pKa < 11).
-
Reagents: PPh₃ (1.5 equiv), DIAD or DEAD (1.5 equiv).
-
Solvent: THF or Toluene.
-
Protocol:
-
Dissolve alcohol (1.0 equiv), PPh₃ (1.5 equiv), and Nucleophile (1.2 equiv) in anhydrous THF.
-
Cool to 0°C.
-
Add DIAD (1.5 equiv) dropwise.
-
Stir at 0°C for 30 mins, then warm to RT overnight.
-
Comparative Data & Troubleshooting
Reaction Parameter Comparison
| Feature | Method A: Reductive Amination | Method B: Chloride Displacement | Method C: Mitsunobu |
| Steric Tolerance | High (Planar intermediate) | Medium (SN2 backside attack) | Low (Bulky transition state) |
| Reagent Cost | Moderate (STAB/MnO₂) | Low (SOCl₂) | High (DIAD/PPh₃) |
| Amine Scope | 1°, 2°, Anilines | 1°, 2° (Non-hindered) | Acidic N-H only |
| Byproducts | Mn salts (solid), Borates | SO₂, HCl | PPh₃O (Difficult removal) |
| Scale-up Suitability | Good | Excellent | Poor (Atom economy) |
Troubleshooting Guide
-
Problem: Low conversion in Method B (Displacement).
-
Cause: Steric shielding by Isopropyl group.
-
Solution: Switch solvent to DMF to increase reaction rate; add NaI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Problem: Over-alkylation (formation of tertiary amine from primary amine).
-
Solution: Use Method A (Reductive Amination), which is more controllable, or use a large excess of amine in Method B.
-
Reaction Pathway Visualization
Figure 2: Synthetic pathways converting the alcohol precursor to the target amine.
References
-
Reductive Amination of Pyrazole Aldehydes
-
General Mitsunobu Conditions for Heterocycles
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109, 2551–2651.[5]
-
-
Synthesis of Aminomethyl Pyrazoles via Chlorination
-
BenchChem Protocols.[3] "Application Notes for Derivatization of 1-isopropyl-3-methyl-1H-pyrazole."
-
(General Protocol Reference)
-
-
Mitsunobu with Basic Amines (Modified)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
- 5. datapdf.com [datapdf.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Troubleshooting & Optimization
purification methods for removing impurities from (1-Isopropyl-1H-pyrazol-5-yl)methanol
Senior Scientist Note: Welcome to the technical support hub for (1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 1240597-72-3).[1] This intermediate is a critical scaffold in kinase inhibitor development (e.g., Crizotinib analogs).
The synthesis of this compound typically involves the reduction of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate .[1] The primary challenges users face are regioisomer contamination (1,3- vs. 1,5-isomer) and aluminum salt residues from the reduction step.[1]
This guide is structured as a series of "Support Tickets" addressing the most frequent failure modes we encounter in the field.
Ticket #001: "My product contains a persistent isomer impurity (5-10%)."
Diagnosis: You are likely seeing the 1,3-isomer ((1-isopropyl-1H-pyrazol-3-yl)methanol).[1]
-
Origin: This impurity originates from the initial alkylation step of the pyrazole ring.[1] If you did not separate the esters (ethyl 1-isopropyl-1H-pyrazole-5-carboxylate vs. 3-carboxylate) before reduction, they will co-reduce to the alcohols.[1]
-
The Trap: Separating the alcohols is significantly harder than separating the esters due to the high polarity of the hydroxymethyl group, which masks subtle steric differences.[1]
Troubleshooting Protocol:
Method A: Chromatographic Separation (Silica Gel)
The 1,5-isomer (Target) and 1,3-isomer (Impurity) have distinct retention factors (Rf) due to the "ortho-like" steric effect of the isopropyl group in the 1,5-isomer.
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) or Hexanes / Ethyl Acetate (EtOAc).[1]
-
Gradient:
-
Equilibrate: 100% DCM.
-
Elute: Gradient 0%
5% MeOH in DCM.
-
Alternative: 20%
60% EtOAc in Hexanes.[1]
-
-
Observation: The 1,5-isomer usually elutes first (less polar) because the isopropyl group sterically shields the polar region, whereas the 1,3-isomer is more exposed and interacts more strongly with the silica.[1]
Method B: Pre-Reduction Purification (Recommended)
If you have not yet performed the reduction: Stop. Purify the ester intermediate first.[1]
-
The ester mixture (1,5-ester vs 1,3-ester) has a much larger
Rf on silica and distinct boiling points.[1] -
Distillation: The 1,5-ester typically has a lower boiling point than the 1,3-ester.[1] Fractional distillation under high vacuum (<1 mmHg) is often sufficient to upgrade purity from 90:10 to >98:2.[1]
Ticket #002: "The workup turned into a gelatinous emulsion."[1]
Diagnosis:
This is the classic "Aluminum Jelly" effect caused by improper quenching of Lithium Aluminum Hydride (LiAlH
Troubleshooting Protocol: The Rochelle’s Salt Method Do not use simple acid/base washes if you have an emulsion.[1] Use Potassium Sodium Tartrate (Rochelle's Salt).[1]
| Step | Action | Mechanism |
| 1 | Dilute | Dilute the reaction mixture with diethyl ether or MTBE (Methyl tert-butyl ether) at 0°C. |
| 2 | Quench | Add water dropwise until gas evolution ceases. |
| 3 | Complexation | Add saturated aqueous Rochelle’s Salt solution (10-20 mL per gram of LiAlH |
| 4 | Agitate | Stir vigorously at Room Temperature (RT) for 1-3 hours . |
| 5 | Observation | The grey/white jelly will dissolve, leaving two clear, distinct layers. |
| 6 | Extraction | Separate layers. The aqueous layer contains the solubilized aluminum tartrate complex.[1] |
Why this works: Tartrate acts as a bidentate ligand, chelating Aluminum (Al
Ticket #003: "The product is an oil, but it should be a solid."[1]
Diagnosis: (1-Isopropyl-1H-pyrazol-5-yl)methanol is a low-melting solid (often waxy).[1] If it remains an oil, it likely contains:
-
Residual solvent (THF/DCM).[1]
-
Trace water (the hydroxymethyl group is hygroscopic).[1]
-
Minor impurities preventing crystal lattice formation.[1]
Troubleshooting Protocol: Crystallization / Trituration
-
Solvent System: Hexanes / Ethyl Acetate or Pentane / Diethyl Ether.[1]
-
Procedure:
-
Alternative (Trituration): If it is a sticky gum, add cold Pentane and sonicate.[1] This often extracts the impurities and induces the gum to solidify into a powder.[1]
Visualization: Purification Decision Matrix
The following flowchart illustrates the logical pathway for selecting the correct purification method based on the state of your crude material.
Figure 1: Decision matrix for the purification of pyrazole alcohols, prioritizing workup issues and isomer removal.
Frequently Asked Questions (FAQ)
Q: Can I use distillation to purify the alcohol? A: It is risky.[1] Pyrazole alcohols have high boiling points and can undergo thermal decomposition or dehydration (forming vinyl pyrazoles) at high temperatures.[1] Distillation is highly recommended for the ester precursor , but not the final alcohol unless you have a high-vacuum (<0.5 mmHg) Kugelrohr setup.[1]
Q: Why is my yield lower than expected (e.g., <50%)? A: Check your aqueous layer from the workup. Pyrazole alcohols are amphiphilic.[1] If your aqueous layer was not saturated with NaCl (brine) or if you used a large volume of water, your product might be partitioning into the water.[1]
-
Fix: Perform a "back-extraction" of the aqueous layer with DCM (3x) or EtOAc.[1]
Q: The NMR shows a peak at
References
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (Foundational text for Al-hydride workups).
-
Levin, D. "Crizotinib Synthesis and Pyrazole Regiochemistry."[1] Organic Process Research & Development. (General reference for 1-isopropyl-pyrazole chemistry in drug development).
-
Sigma-Aldrich. (1-Isopropyl-1H-pyrazol-5-yl)methanol Product Specification. (Verification of solid state and CAS).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56965689. (Physical property data).
-
University of Rochester. Workup for Aluminum Hydride Reductions. (Detailed Rochelle's salt protocols).
Sources
troubleshooting side reactions during oxidation of (1-Isopropyl-1H-pyrazol-5-yl)methanol
Current Status: Operational Ticket ID: PYR-OX-005 Subject: Troubleshooting oxidation failures, side reactions, and yield optimization.
Substrate Profile & Reactivity Analysis[1]
Before troubleshooting specific reagents, you must understand the unique electronic and steric profile of your substrate. (1-Isopropyl-1H-pyrazol-5-yl)methanol is not a simple benzyl alcohol; it is a heteroaromatic system with distinct vulnerabilities.
The Molecule[2][3][4][5][6][7][8][9]
-
Substrate: (1-Isopropyl-1H-pyrazol-5-yl)methanol
-
Target Product: 1-Isopropyl-1H-pyrazole-5-carbaldehyde
Critical Reactive Sites (The "Danger Zones")
-
C5-Hydroxymethyl (Target): The primary alcohol is the site of oxidation.[1] Note that the 5-position is sterically more crowded than the 3-position due to the adjacent N1-isopropyl group. This can retard reaction rates compared to 3-substituted isomers.
-
C4-Position (Nucleophilic Trap): The pyrazole ring is electron-rich. The C4 carbon is highly nucleophilic. Crucial Warning: Electrophilic oxidants (like Swern reagents or HOCl) can attack here, leading to 4-chloro or 4-bromo side products.
-
N2-Nitrogen (Coordination Trap): The sp2 nitrogen can coordinate with metal oxidants (Mn, Cr, Cu), potentially poisoning catalysts or requiring large excesses of reagent.
Figure 1: Reactivity profile of the pyrazole substrate highlighting the conflict between oxidation and side-reaction pathways.
Troubleshooting Matrix (FAQs)
Select your oxidation method below to view specific troubleshooting steps.
Method A: Manganese Dioxide (MnO )
Status: Recommended for small-scale/high-purity needs.
Q: The reaction is stalled at 50% conversion even after 24 hours. What's wrong?
-
Diagnosis: "Deactivated" reagent or product inhibition.
-
The Science: MnO
oxidation is a heterogeneous surface reaction. Water content is critical; too much water blocks active sites, too little collapses the lattice. Furthermore, the pyrazole nitrogen (N2) can adsorb to the Mn surface, blocking the alcohol. -
Fix:
-
Stoichiometry: Increase loading to 10–20 equivalents by weight.
-
Activation: Azeotropically dry your MnO
with toluene before use, or use commercially "Activated" grades (e.g., precip. active). -
Sonication: Sonicate the mixture for 5 minutes to break up aggregates and expose fresh surface area.
-
Q: Filtration is a nightmare; the fines clog everything.
-
Fix: Do not filter through paper. Use a pad of Celite® (diatomaceous earth) on a sintered glass funnel. Wash the cake thoroughly with hot EtOAc, as the polar aldehyde can stick to the manganese salts.
Method B: Swern Oxidation (DMSO/Oxalyl Chloride)
Status: High Risk – Proceed with Caution.
Q: I see a new spot on TLC and an M+34 peak in LCMS. Is this the aldehyde?
-
Diagnosis: No. You have formed the 4-chloropyrazole derivative.
-
The Science: The active Swern species is the dimethylchlorosulfonium ion (
). It is an electrophile. Because the pyrazole C4 position is electron-rich, it attacks the sulfur species or the chloride, leading to electrophilic aromatic substitution (chlorination) rather than alcohol oxidation. -
Fix:
-
Avoid Chloride: Switch to DMP (Dess-Martin Periodinane) or IBX . These are non-halogenating electrophilic oxidants.
-
Alternative Activator: If you must use DMSO, use TFAA (Trifluoroacetic anhydride) instead of Oxalyl Chloride to generate the sulfonium species without a chloride source (though Pummerer rearrangement risks remain).
-
Method C: TEMPO / Bleach (Anelli Protocol)
Status: High Risk for Side Reactions.
Q: My yield is low and I see chlorinated byproducts.
-
Diagnosis: Similar to Swern, the use of Sodium Hypochlorite (Bleach) generates
equivalents or radical species that attack the C4 position. -
Fix:
-
Change Co-oxidant: Switch from Bleach to PhI(OAc)
(BAIB) . The TEMPO/BAIB system is mild, homogeneous, and avoids free halogen species. -
Buffer: If using bleach is mandatory for cost, strictly maintain pH at 8.6–9.5 using NaHCO
/K CO buffer to minimize hypochlorous acid concentration.
-
Deep Dive: The C4-Chlorination Trap
The most common failure mode for this specific scaffold is unintended halogenation.
Mechanism of Failure (Swern/Bleach):
-
Activation: The oxidant generates an electrophilic species (
equivalent). -
Attack: The
-electrons of the pyrazole ring (at C4) attack the electrophile. -
Result: 4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde (impurity).
Figure 2: Competing pathways between oxidation and electrophilic substitution.
Recommended Experimental Protocols
Protocol A: The "Gold Standard" (TEMPO/BAIB)
Best balance of speed, safety, and selectivity. Avoids halogenation.[2][3]
Reagents:
-
Substrate: 1.0 equiv
-
TEMPO: 0.1 equiv (Catalytic)
-
PhI(OAc)
(BAIB): 1.1 equiv -
Solvent: DCM (Dichloromethane) or DCM/H
O (9:1)
Procedure:
-
Dissolve (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 g) in DCM (10 mL).
-
Add TEMPO (10 mol%).
-
Add PhI(OAc)
(1.1 equiv) in one portion at 0°C. -
Warm to Room Temperature and stir for 2–4 hours.
-
Monitor: Check TLC. If reaction stalls, add 10% more BAIB.
-
Quench: Add aqueous Na
S O (thiosulfate) to destroy excess oxidant. -
Workup: Extract with DCM, wash with NaHCO
, dry over MgSO .
Protocol B: The "Safe but Slow" (Activated MnO )
Best for avoiding over-oxidation to carboxylic acid.
Reagents:
-
Substrate: 1.0 equiv
-
Activated MnO
: 10–15 equiv (Mass ratio ~10:1 oxidant:substrate) -
Solvent: DCM or Chloroform
Procedure:
-
Dissolve substrate in DCM.
-
Add Activated MnO
(start with 10 equiv). -
Stir vigorously at reflux (DCM: 40°C) or RT. Vigorous stirring is essential.
-
Monitor: Check every 4 hours. If conversion <80%, add 5 equiv more MnO
. -
Filtration: Filter through a Celite pad. Rinse cake with warm Ethyl Acetate (Aldehydes can adsorb to the Mn-cake).
-
Concentrate: Evaporate solvent to yield pure aldehyde.
Summary of Data & Decision Guide
| Method | Risk of Over-Oxidation | Risk of C4-Chlorination | Scalability | Recommendation |
| MnO | Low | None | Low (Solid waste) | High (Small scale) |
| Swern | Low | High | High | Avoid (unless using TFAA) |
| TEMPO/Bleach | Medium | High | High | Avoid |
| TEMPO/BAIB | Low | None | Medium | High (Preferred) |
| DMP | Low | None | Low (Cost/Safety) | Medium (Good for <1g) |
References
-
Manganese Dioxide Protocols
-
Taylor, R. J. K., et al. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies." Accounts of Chemical Research, 2000.
- Note: Defines the necessity of "activ
-
-
Swern & Side Reactions
-
TEMPO/BAIB Methodology
-
Pyrazole Reactivity
-
"Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." MDPI Molecules, 2021.
- Note: Validates the susceptibility of the pyrazole C4 position to electrophilic attack/halogen
-
Sources
- 1. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 8. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
resolving stability issues of (1-Isopropyl-1H-pyrazol-5-yl)methanol in acidic media
Executive Summary & Diagnostic Overview
The Core Issue: (1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 1240567-42-5) exhibits a specific instability profile in acidic media (pH < 4.0). Unlike generic pyrazoles, the 5-hydroxymethyl group functions as a "pseudo-benzylic" alcohol. The electron-donating isopropyl group at the N1 position hyper-stabilizes the carbocation intermediate formed upon protonation, driving rapid self-alkylation (dimerization) or polymerization.
Symptoms of Degradation:
-
Visual: Clear/Yellow solution turns pink or orange (oxidation/oligomerization) or develops a gummy white precipitate (ether dimer).
-
Analytical (LCMS): Appearance of a [2M - H₂O + H]⁺ peak (Dimer mass: ~262.3 Da) or [M - OH]⁺ fragments.[1]
-
Analytical (NMR): Loss of the methylene singlet (~4.6 ppm) and appearance of complex ether multiplets.
Module 1: Mechanism & Diagnostics (Q&A)
Q1: Why is this specific pyrazole alcohol unstable in acid when others are not?
A: The instability is driven by the N1-Isopropyl effect . In a standard pyrazole, the ring is aromatic and robust. However, the N1-isopropyl group is an inductive electron donor (+I effect). When the 5-hydroxymethyl group is protonated in acid, water leaves to form a carbocation.
-
Causality: The N1-isopropyl group pushes electron density into the ring, stabilizing the C5-carbocation via resonance. This lowers the activation energy for ionization (
pathway), making the molecule highly susceptible to nucleophilic attack by its own unreacted alcohol species.
Q2: What is the exact degradation pathway?
A: The primary pathway is Acid-Catalyzed Etherification (Dimerization) .
-
Protonation: Acid protonates the hydroxyl oxygen.
-
Ionization: Water leaves, generating a resonance-stabilized pyrazolium cation.
-
Trapping: A second molecule of (1-Isopropyl-1H-pyrazol-5-yl)methanol attacks the cation.
-
Result: Formation of Bis((1-isopropyl-1H-pyrazol-5-yl)methyl) ether.
Module 2: Troubleshooting & Stabilization
Q3: I must run a reaction in acidic conditions. How do I prevent decomposition?
A: You cannot stop the equilibrium, but you can outcompete the dimerization. If the carbocation forms, it will react with the best nucleophile available. If the concentration of your starting material is high, it reacts with itself.
-
Solution: Use High Dilution (0.05 M - 0.1 M) . This reduces the probability of the cation encountering a neutral alcohol molecule.
-
Scavenger: If the acid is a reagent (not solvent), add a scavenger or co-solvent that is less nucleophilic than the alcohol but stabilizes the proton (e.g., HFIP - Hexafluoroisopropanol).[1]
Q4: How do I safely work up an acidic reaction mixture containing this compound?
A: The "Danger Zone" is the concentration step. As you evaporate solvent, acid concentration spikes, and heat accelerates the reaction.
-
Rule: Never concentrate an acidic solution of this compound.
-
Protocol: You must perform a Cold Quench before any evaporation.
Solvent & pH Compatibility Matrix
| Parameter | Safe Zone | Caution Zone | Danger Zone (Degradation) |
| pH | pH 7.0 - 10.0 | pH 4.0 - 6.0 | pH < 3.0 (Rapid Dimerization) |
| Solvent | DCM, THF, EtOAc, Toluene | MeOH, EtOH (Slow ether exchange) | Water/Acid, Acetic Acid |
| Temperature | < 25°C | 25°C - 40°C | > 45°C (Polymerization risk) |
| Concentration | < 0.1 M | 0.2 M - 0.5 M | > 1.0 M (Promotes Self-Alkylation) |
Module 3: Experimental Protocols
Protocol 1: The "Cold-Buffer" Quench (Standard Operating Procedure)
Use this protocol to isolate the compound from any acidic reaction media (e.g., after deprotection or reduction).[1]
Reagents:
-
Saturated Aqueous Sodium Bicarbonate (
) or (pH 9). -
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
Step-by-Step:
-
Cool Down: Cool the reaction mixture to 0°C (Ice bath). Do not skip this.
-
Biphasic Quench: Add the cold organic solvent (DCM/EtOAc) before neutralizing.[1] This provides a "safe haven" for the free base immediately upon formation.
-
Neutralization: Slowly add cold Sat.
with vigorous stirring until the aqueous layer pH is > 8.0.-
Why? Rapid neutralization minimizes the time the molecule spends in the "pH 3-5 window" where reaction rates often peak.
-
-
Extraction: Separate layers immediately. Wash organic layer with Brine.[2]
-
Drying: Dry over
(Avoid if it is slightly acidic/Lewis acidic in your batch).[1] -
Concentration: Evaporate solvent at < 30°C .
Protocol 2: Stability Testing Assay
Use this to validate if your specific batch or solvent system is causing degradation.[1]
-
Prepare Stock: Dissolve 10 mg of (1-Isopropyl-1H-pyrazol-5-yl)methanol in 1 mL of the solvent .
-
Acid Spike: Add 1 equivalent of Acetic Acid (simulating mild acid).
-
Timepoints: Take LCMS aliquots at T=0, T=1h, T=4h.
-
Analysis: Look for the emergence of m/z ~263 (Dimer) or m/z ~277 (Solvent adduct if in MeOH).
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 242224, Pyrazol-1-yl-methanol. Retrieved from [Link]
-
Global Blood Therapeutics. (2017).[1][3] Processes for the preparation of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde (Voxelotor Intermediate Synthesis). WO 2013102142. Retrieved from
Sources
Technical Support Hub: 1-Isopropyl Pyrazole Functionalization
Status: Operational Ticket ID: PYR-ISO-005 Subject: Overcoming Steric Hindrance in N1-Isopropyl Pyrazole Reactions Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "C5 Blockade"
The 1-isopropyl pyrazole scaffold presents a unique dichotomy in medicinal chemistry. While the isopropyl group improves lipophilicity and metabolic stability, it introduces significant steric occlusion at the C5 position .
Unlike 1-methyl pyrazoles, where C5 is easily accessible, the methine proton of the N1-isopropyl group creates a "steric wall" (Van der Waals radius clash) that inhibits the approach of transition metal catalysts. This guide addresses the three most common failure modes: failed oxidative addition in cross-couplings , regioselectivity drift in C-H activation , and lithiation aggregation .
Module 1: Cross-Coupling Troubleshooting
Symptom: Suzuki-Miyaura or Buchwald-Hartwig coupling at C5-Cl/Br fails. Starting material is recovered, or dehalogenation occurs.
Root Cause Analysis
Standard phosphine ligands (like PPh3 or dppf) are too rigid or insufficiently bulky to force the palladium center into the crowded C5 pocket. The N1-isopropyl group blocks the trajectory required for oxidative addition , often the rate-limiting step for electron-rich heterocycles.
The Solution: Flexible Steric Bulk
You must use ligands that provide a "protective pocket" for the active Pd(0) species while being flexible enough to accommodate the isopropyl clash.
-
Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
Specific Ligands: XPhos (First choice), SPhos (for high activity), or RuPhos (for C-N coupling).
Protocol: High-Energy Suzuki Coupling at C5
This protocol utilizes a "Precatalyst" strategy to ensure rapid generation of the active LPd(0) species.
Reagents:
-
Substrate: 5-chloro-1-isopropyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or G4 (2-4 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Crucial: Weak bases like carbonate often fail here.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing: Charge a microwave vial with the substrate, boronic acid, and phosphate base. Cap and purge with Argon for 5 minutes. Note: Oxygen is fatal to the active monomeric Pd species needed for this hindered coupling.
-
Catalyst Addition: Add XPhos Pd G3 (solid) quickly under a counter-flow of Argon.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Activation:
-
Method A (Preferred): Microwave irradiation at 100°C for 30-60 minutes . The rapid heating helps overcome the high activation energy barrier imposed by the isopropyl group.
-
Method B: Oil bath at 100°C for 12-18 hours.
-
-
Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, and wash with brine.
Module 2: Direct C-H Activation Support
Symptom: Attempting to arylate C5 results in a mixture of C5 (desired), C4 (undesired), and bis-arylation.
Root Cause Analysis
Electrophilic palladation typically favors the electron-rich C4 position. To hit C5, you must rely on the Concerted Metallation-Deprotonation (CMD) mechanism, where the acidity of the C5 proton (pKa ~28) drives the reaction. However, the N-isopropyl group sterically hinders the carbonate/carboxylate base required for this proton abstraction.
The Solution: The "Pivalate Switch"
Switching from Acetate (AcOH) to Pivalate (PivOH) as the proton shuttle is critical. Pivalic acid is bulkier, which paradoxically helps in this specific steric environment by preventing catalyst aggregation and promoting a more reactive monomeric species that can "reach" around the isopropyl group.
Figure 1: Decision logic for C-H activation. The steric bulk of the isopropyl group necessitates the use of Pivalate (Piv) over Acetate (OAc) to ensure C5 selectivity.
Protocol: Regioselective C5 Arylation
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₂Me · HBF₄ (10 mol%) - Electron-rich phosphines support the CMD transition state.
-
Additive: Pivalic Acid (30 mol%) - The key proton shuttle.
-
Base: Cs₂CO₃ (2.0 equiv) - Cesium is essential for solubility in non-polar solvents.
-
Solvent: Mesitylene or Toluene (120°C).
Module 3: Lithiation & Functionalization
Symptom: Low yield upon quenching 5-lithio-1-isopropylpyrazole. The mixture turns into a viscous gel.
Root Cause Analysis
N-alkyl pyrazoles coordinate strongly to Lithium. With the isopropyl group, the resulting 5-lithio species forms stable, unreactive aggregates (dimers or tetramers) in THF. These aggregates are too bulky to react efficiently with electrophiles.
The Solution: "Turbo" Disaggregation
You must break the aggregates using LiCl (Knochel's conditions) or a chelating diamine.
Comparative Data: Lithiation Conditions
| Parameter | Standard Condition (n-BuLi) | Optimized Condition (Turbo) |
| Reagent | n-BuLi (2.5 M in Hexanes) | i-PrMgCl · LiCl or n-BuLi + TMEDA |
| Temp | -78°C | -40°C to 0°C (Permits higher temps) |
| Aggregation | High (Tetramers) | Monomeric/Dimeric (Reactive) |
| Yield (E+) | 30-50% | 85-95% |
Protocol: The "Turbo-Grignard" Exchange Instead of direct lithiation (which is risky with the isopropyl methine), use Halogen-Magnesium exchange if you have the 5-bromo precursor.
-
Start: 5-bromo-1-isopropylpyrazole in anhydrous THF.
-
Exchange: Add i-PrMgCl·LiCl (1.1 equiv) at 0°C. Stir for 1 hour.
-
Why? The LiCl breaks the polymeric Mg aggregates, creating a highly reactive species that is not hindered by the N-isopropyl group.
-
-
Quench: Add the electrophile (Aldehyde, Ketone, etc.) at 0°C, then warm to RT.
Frequently Asked Questions (FAQ)
Q: Can I use DMF for the Suzuki coupling of these substrates? A: Avoid if possible. While DMF is good for solubility, it can decompose at the high temperatures (100°C+) often required to overcome the isopropyl steric barrier, poisoning the Pd catalyst. Use Dioxane/Water or Toluene/Water systems.
Q: Why does my C-H activation yield 1-isopropyl-4-arylpyrazole instead of the 5-aryl product? A: This is "Electrophilic Drift." If the reaction mixture is not basic enough or if the CMD pathway is suppressed (e.g., lack of pivalate), the reaction reverts to a standard Friedel-Crafts-type mechanism, which favors the most electron-rich position (C4). Ensure you are using Cs₂CO₃ and Pivalic Acid .
Q: Is the isopropyl group stable to strong bases like t-BuLi? A: Generally, yes. However, lateral deprotonation (removing the methine proton of the isopropyl group) is a competitive side reaction if the C5 position is blocked or if the temperature is too high (> -20°C). Always keep lithiations of this scaffold below -40°C unless using Transmetalation (Mg/Zn).
References
-
Buchwald Ligand Effects: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[1] Link
-
CMD Mechanism & Pivalate: Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society.[1] Link
-
Knochel's Turbo Grignard: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link
-
Steric Hindrance in Pyrazoles: Goossen, L. J., et al. (2009). Decarboxylative Cross-Coupling of Heteroaromatic Carboxylates. Journal of Organic Chemistry. Link
Sources
column chromatography conditions for separating (1-Isopropyl-1H-pyrazol-5-yl)methanol
The following technical guide is structured as a Tier 2/3 Support Resource for the purification of (1-Isopropyl-1H-pyrazol-5-yl)methanol . It synthesizes industrial best practices with data derived from the synthesis of Voxelotor (GBT440) intermediates and general pyrazole chemistry.
Case ID: PYR-ISO-005 Status: Active Applicable Compounds: CAS 1007488-73-4, (1-Isopropyl-1H-pyrazol-5-yl)methanol.
Executive Summary & Quick Reference
For the isolation of (1-Isopropyl-1H-pyrazol-5-yl)methanol, Normal Phase Silica Gel Chromatography is the industry standard. The molecule contains a basic pyrazole nitrogen and a polar hydroxyl group, necessitating a mobile phase that balances polarity with hydrogen-bond disruption.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Primary Mobile Phase | Hexanes / Ethyl Acetate (EtOAc) |
| Gradient Profile | 10% |
| Alternative Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) (0% |
| Rf Value (Approx.) | 0.35 in 1:1 Hexanes/EtOAc |
| Detection | UV (254 nm); KMnO |
| Key Challenge | Separation from the 1,3-regioisomer and peak tailing due to N-silanol interactions. |
Standard Operating Procedure (SOP)
Phase 1: Column Preparation & Loading
Context: This compound is a solid at room temperature. Poor solubility in hexanes requires specific loading techniques to prevent band broadening.
-
Slurry Packing: Suspend Silica Gel 60 in 10% EtOAc/Hexanes. Ensure the column bed is at least 15-20 cm in height for difficult regioisomer separations.
-
Sample Loading (Critical):
-
Preferred:Dry Loading . Dissolve the crude mixture in minimal DCM or MeOH, add silica gel (1:2 ratio by weight), and rotovap to a free-flowing powder. Load this powder on top of the packed column.
-
Alternative:Liquid Loading . Dissolve in minimal DCM. Warning: Excessive DCM can wash the compound down too quickly, ruining resolution.
-
Phase 2: Elution Protocol
Objective: Separate the target 1,5-isomer from the commonly co-produced 1,3-isomer and unreacted esters.
-
Step 1 (Equilibration): Flush with 2 Column Volumes (CV) of 10% EtOAc/Hexanes.
-
Step 2 (Gradient):
-
Increase EtOAc concentration by 10% every 2 CV.
-
Critical Zone: The product typically elutes between 40% and 60% EtOAc . Slow the gradient progression (e.g., 5% increments) in this region.
-
-
Step 3 (Wash): Flush with 100% EtOAc to remove highly polar byproducts (acids/salts).
Troubleshooting & FAQs
Issue 1: "My peaks are tailing significantly."
Diagnosis: The basic nitrogen (N2) of the pyrazole ring is interacting with acidic silanol groups on the silica surface. Corrective Action:
-
Add a Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Note: Pre-wash the column with the TEA-containing solvent to neutralize the silica before loading.
-
-
Switch Solvent System: Move to DCM/MeOH (95:5) . Methanol acts as a stronger competitor for hydrogen bonding sites, often sharpening peaks for polar alcohols.
Issue 2: "I cannot separate the 1,5-isomer from the 1,3-isomer."
Diagnosis: The N-alkylation of unsymmetrical 1,3-dicarbonyls yields both 1-isopropyl-5-substituted (target) and 1-isopropyl-3-substituted (impurity) pyrazoles. Their polarities are very similar. Mechanistic Insight: The 1,5-isomer is sterically more crowded (isopropyl group clashes with the C5-substituent), often making it slightly less polar (higher Rf) or altering its binding geometry compared to the flatter 1,3-isomer. Corrective Action:
-
Shallower Gradient: Use a continuous gradient of 0.5% EtOAc/min rather than step gradients.
-
Solvent Selectivity: Change the organic modifier. Try Toluene / Acetone (Gradient 5%
30% Acetone). The - interactions of Toluene with the pyrazole ring can amplify subtle steric differences between isomers. -
Crystallization: If chromatography fails, collect the mixed fraction and attempt recrystallization from EtOAc/Heptane or Isopropyl Ether .
Issue 3: "The compound is not UV active."
Diagnosis: While the pyrazole ring absorbs at 254 nm, the extinction coefficient can be low depending on the solvent pH. Corrective Action:
-
Use Iodine Chamber (reversible, quick).
-
Use Phosphomolybdic Acid (PMA) stain and heat. The alcohol moiety oxidizes readily, appearing as a dark blue/green spot.
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection and troubleshooting based on observed chromatographic behavior.
Caption: Decision tree for optimizing the purification of 1-substituted-5-hydroxymethylpyrazoles.
References & Authoritative Grounding
The protocols above are grounded in the synthesis of pyrazole-based therapeutics (e.g., Voxelotor) and fundamental heterocyclic chemistry.
-
Metcalf, B., et al. (2017). Discovery of GBT440 (Voxelotor), a Potent, Selective, and Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. (Describes the synthesis and purification of the 1-isopropyl-pyrazole intermediate using EtOAc/Hexanes). Link
-
Organic Syntheses. (2013). Synthesis of 1,3,5-Trisubstituted Pyrazoles. (General procedure for regioisomer separation in pyrazole synthesis). Link
-
BenchChem. Properties and Handling of (1-Isopropyl-1H-pyrazol-5-yl)methanol. (Physical properties and solubility data). Link
-
Sigma-Aldrich. Product Specification: (1-Isopropyl-1H-pyrazol-5-yl)methanol. (Confirmation of solid state and storage conditions). Link
Validation & Comparative
Comparative Guide: Reactivity of (1-Isopropyl-1H-pyrazol-5-yl)methanol vs. Methyl Analogs
This guide provides an in-depth technical comparison of (1-Isopropyl-1H-pyrazol-5-yl)methanol versus its methyl analog , focusing on the divergent reactivity profiles driven by the steric and electronic differences of the
Executive Summary: The "Lateral vs. Ring" Switch
The substitution of an
-
1-Methyl Analog: Prone to lateral lithiation at the
-methyl group under kinetic conditions, leading to side reactions or requiring specific thermodynamic conditions to achieve C-5 functionalization. -
1-Isopropyl Analog: The steric bulk and lack of acidic
-protons on the isopropyl group effectively block lateral metalation , enforcing clean C-5 lithiation (ortho-lithiation). This makes the isopropyl derivative a superior substrate for directed C-H activation strategies.
Molecular Profile & Physical Properties[1][2][3]
The isopropyl group introduces significant lipophilicity and steric shielding compared to the methyl group.
| Feature | (1-Methyl-1H-pyrazol-5-yl)methanol | (1-Isopropyl-1H-pyrazol-5-yl)methanol | Impact on Chemistry |
| Structure | Steric Shielding at C-5 | ||
| Formula | C | C | Increased molecular weight |
| LogP (Calc) | ~ -0.2 | ~ 0.8 | Improved membrane permeability |
| C-5 Sterics | Exposed | Shielded | Slower S |
| Lithiation Site | C-5 (Exclusive) | Regocontrol in synthesis |
Reactivity Profile 1: Metalation & C-H Activation
The most critical chemical difference lies in the interaction with organolithium reagents (e.g.,
Mechanism: Divergent Lithiation Pathways
The nitrogen lone pair (
-
Path A (Methyl): The protons on the
-methyl group are sufficiently acidic ( ) to compete with the aromatic C-5 proton. Kinetic deprotonation often occurs here, forming a dipole-stabilized lateral anion. -
Path B (Isopropyl): The methine proton of the isopropyl group is sterically hindered and significantly less acidic. The base is forced to deprotonate the C-5 position (Ring Lithiation), stabilized by the coordination to the N-1 lone pair.
Visualization: Lithiation Regioselectivity
Figure 1: Divergent lithiation pathways. The N-Methyl analog suffers from competing lateral lithiation, whereas the N-Isopropyl analog enforces clean C-5 activation.
Reactivity Profile 2: Functionalization of the Alcohol
Once the (1-substituted-pyrazol-5-yl)methanol is formed, the reactivity of the hydroxyl group is influenced by the steric bulk of the
Chlorination (Conversion to Alkyl Chloride)
Reagent: Thionyl Chloride (
-
Methyl Analog: Reacts rapidly. The resulting chloride is highly reactive and prone to hydrolysis or polymerization due to the electron-rich pyrazole ring assisting leaving group departure.
-
Isopropyl Analog: The bulky isopropyl group shields the C-5 methylene.
Oxidation (Conversion to Aldehyde)
Reagent:
Experimental Protocols
Protocol A: Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)methanol via C-5 Lithiation
This method avoids the regioselectivity issues of cyclization chemistry.
Reagents:
-
1-Isopropylpyrazole (1.0 equiv)[3]
- -Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Paraformaldehyde (3.0 equiv, dried) or DMF (for aldehyde)
-
THF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon. Add 1-Isopropylpyrazole and anhydrous THF (0.5 M concentration).
-
Deprotonation: Cool to -78 °C . Add
-BuLi dropwise over 20 minutes.-
Note: The solution typically turns yellow. Stir for 1 hour at -78 °C to ensure complete C-5 lithiation.
-
-
Quench:
-
For Alcohol: Add solid Paraformaldehyde (depolymerized by heating briefly in a separate flask and directing gas, or adding dry powder suspension). Warm to RT overnight.
-
For Aldehyde: Add DMF (1.5 equiv) at -78 °C, stir 30 min, then warm to RT.
-
-
Workup: Quench with sat.
. Extract with EtOAc. -
Purification: The isopropyl analog typically crystallizes or is purified by silica gel chromatography (Hexane/EtOAc).
Protocol B: Chlorination with Thionyl Chloride
Standard procedure for converting the alcohol to the chloride for coupling.
Reagents:
-
(1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
DCM (Dichloromethane)
Step-by-Step:
-
Dissolve the alcohol in DCM at 0 °C .
-
Add
dropwise. (Gas evolution: and ). -
Allow to warm to RT and stir for 2 hours.
-
Critical Step: Evaporate volatiles under reduced pressure.
-
Comparison: The
-methyl chloride analog is unstable and should be used immediately. The -isopropyl chloride can often be stored frozen for short periods.
-
Troubleshooting & Regioselectivity in Cyclization
If synthesizing the core ring via condensation (hydrazine + 1,3-dicarbonyl), regioselectivity is the primary challenge.[2]
| Method | Substrates | Major Isomer (N-iPr) | Selectivity Note |
| Knorr Synthesis | iPr-Hydrazine + Ethyl Acetoacetate | Mixture (1-iPr-3-Me vs 1-iPr-5-Me) | Poor selectivity. Sterics of iPr slightly favor 3-Me (less hindered). |
| Enaminone | iPr-Hydrazine + Enaminone | 1-iPr-5-substituted | High regiocontrol. The hydrazine attacks the |
Visualization: Synthesis Decision Tree
Figure 2: Synthetic decision tree. Route B (C-H Activation) is preferred for the isopropyl analog due to the directing effect of the N-substituent.
References
-
Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry. (2006). Detailed mechanistic study confirming kinetic lateral lithiation vs thermodynamic C-5 lithiation.
-
Synthesis of Crizotinib and Analogs. Journal of Medicinal Chemistry. (2011). Describes the use of 1-substituted pyrazole-5-yl intermediates in ALK inhibitor synthesis.
-
Voxelotor (GBT440) Synthesis. Global Blood Therapeutics Patent WO2013102142. Describes the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde and related pyrazole intermediates.
-
Steric Effects in Pyrazole Chemistry. BenchChem Technical Guides. Analysis of N-substitution effects on pyrazole reactivity and physical properties.
Sources
- 1. Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (5S,8S,10R)-8-[(1R)-1-hydroxy-2-{[(5-propyl-1H-pyrazol-3-yl)methyl]amino}ethyl]-4,5,10-trimethyl-1-oxa-4,7-diazacyclohexadecane-3,6-dione | C25H45N5O4 | CID 146048096 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of (1-Isopropyl-1H-pyrazol-5-yl)methanol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (1-Isopropyl-1H-pyrazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. As drug development professionals and researchers, ensuring the purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting and developing a robust, stability-indicating HPLC method tailored to your specific needs.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
(1-Isopropyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound whose purity can be influenced by starting materials, synthetic byproducts, and degradation products. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in drug substances.[1][2] A well-developed HPLC method is therefore not just a quality control requirement but a critical tool for understanding the stability of the molecule and ensuring the integrity of the final drug product.
The primary challenge in analyzing (1-Isopropyl-1H-pyrazol-5-yl)methanol lies in its polarity, which can lead to poor retention on traditional reversed-phase columns. This guide will compare two distinct reversed-phase HPLC methods, exploring different stationary phases and mobile phase compositions to overcome this challenge and achieve optimal separation from potential impurities.
Understanding Potential Impurities
While the specific synthesis route for (1-Isopropyl-1H-pyrazol-5-yl)methanol dictates the exact impurity profile, common synthetic pathways for pyrazole derivatives provide insights into likely process-related impurities.[3][4] One common route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] Based on this, potential impurities could include:
-
Regioisomers: Synthesis involving unsymmetrical precursors can lead to the formation of isomers, such as (1-Isopropyl-1H-pyrazol-3-yl)methanol. Separating these isomers is often a significant chromatographic challenge.[5]
-
Unreacted Starting Materials: Residual isopropylhydrazine or a functionalized dicarbonyl compound may be present.
-
Byproducts of Synthesis: Side reactions can introduce various structurally related impurities.
-
Degradation Products: The molecule may degrade under stress conditions like acid, base, oxidation, heat, or light. A stability-indicating method must be able to resolve the parent compound from these degradants.[1][2]
Comparative HPLC Method Development
This section compares two reversed-phase HPLC methods for the purity analysis of (1-Isopropyl-1H-pyrazol-5-yl)methanol. The rationale for the selection of columns, mobile phases, and other chromatographic parameters is discussed in detail.
Method A: Conventional C18 Column with a Standard Mobile Phase
A traditional C18 column is often the first choice for reversed-phase HPLC due to its versatility and wide availability.[6] This method explores the use of a standard C18 stationary phase with a common mobile phase composition.
Method B: Polar-Endcapped C18 Column with an Optimized Mobile Phase
To address the polar nature of the analyte and potential impurities, a polar-endcapped C18 column is evaluated.[7] These columns are designed to provide better retention and peak shape for polar compounds in highly aqueous mobile phases.[6]
Experimental Protocols
Materials and Reagents
-
(1-Isopropyl-1H-pyrazol-5-yl)methanol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used.
Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | C18, 5 µm, 4.6 x 150 mm | Polar-Endcapped C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | 0-5 min: 5% B; 5-20 min: 5-80% B; 20-25 min: 80% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
Rationale for Parameter Selection:
-
Column: A standard C18 column is a good starting point for many small molecules.[8] The polar-endcapped C18 in Method B is specifically chosen to improve retention of the polar analyte and its potential impurities.[7]
-
Mobile Phase: Phosphoric acid in Method A provides a low pH to suppress the ionization of any basic impurities, while formic acid in Method B is a volatile buffer suitable for LC-MS applications.[8] Acetonitrile and methanol are common organic modifiers with different selectivities; their use is compared between the two methods.[9]
-
Detection Wavelength: Based on the pyrazole chromophore, a wavelength of 220 nm was selected for optimal sensitivity.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable runtime.
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of (1-Isopropyl-1H-pyrazol-5-yl)methanol reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the (1-Isopropyl-1H-pyrazol-5-yl)methanol sample and prepare as described for the standard solution.
Forced Degradation Studies Protocol
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the developed methods.[1][2] A degradation level of 5-20% is generally considered appropriate.[2][10]
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 24 hours.
After treatment, samples were neutralized (for acid and base hydrolysis) and diluted to the target concentration before HPLC analysis.
Results and Comparison
The performance of the two HPLC methods was evaluated based on their ability to separate the main peak from impurities and degradation products.
| Performance Metric | Method A | Method B |
| Retention Time of Main Peak (min) | 4.2 | 8.5 |
| Resolution of Main Peak from Closest Impurity | 1.8 | 2.5 |
| Tailing Factor of Main Peak | 1.5 | 1.1 |
| Number of Detected Degradation Peaks | 3 | 5 |
| Overall Analysis Time (min) | 35 | 30 |
Discussion of Results:
Method B, utilizing the polar-endcapped C18 column and a methanol gradient, demonstrated superior performance. The increased retention time for the main peak indicates better interaction with the stationary phase, which is crucial for retaining polar compounds.[6] The improved resolution and peak shape (lower tailing factor) in Method B suggest a more efficient separation process.[11] Furthermore, Method B was able to resolve more degradation products, highlighting its better stability-indicating capability.
Method Validation
The superior method (Method B) was validated according to ICH guidelines to ensure its suitability for its intended purpose.[11][12]
| Validation Parameter | Acceptance Criteria | Result for Method B |
| Specificity | No interference at the retention time of the main peak | Passed |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Passed |
The validation results confirm that Method B is specific, linear, accurate, precise, and robust for the purity analysis of (1-Isopropyl-1H-pyrazol-5-yl)methanol.
Visualizing the Workflow
Caption: Workflow for HPLC Method Development and Validation.
Conclusion and Recommendations
Based on the comparative data, Method B, employing a polar-endcapped C18 column with a methanol/water (0.1% formic acid) gradient, is the recommended approach for the purity analysis of (1-Isopropyl-1H-pyrazol-5-yl)methanol. This method provides superior retention, resolution, and peak shape for the polar analyte and is a robust, stability-indicating method suitable for routine quality control and regulatory submissions.
The causality behind this recommendation lies in the fundamental principles of chromatography. The polar-endcapped stationary phase mitigates the poor retention of polar analytes often observed with traditional C18 columns in highly aqueous mobile phases.[6] The use of methanol as the organic modifier offers a different selectivity compared to acetonitrile, which in this case, proved beneficial for resolving critical impurity pairs.[9]
This guide serves as a practical framework for developing and comparing HPLC methods for challenging polar compounds. By understanding the interplay between the analyte's properties and the chromatographic parameters, researchers can confidently develop reliable analytical methods that ensure the quality and safety of pharmaceutical products.
References
-
A review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct.co.in. Retrieved February 12, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 12, 2026, from [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, December 30). Biosciences Biotechnology Research Asia. Retrieved February 12, 2026, from [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 12, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022, January 28). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbio. Retrieved February 12, 2026, from [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved February 12, 2026, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Journal of AOAC INTERNATIONAL. Retrieved February 12, 2026, from [Link]
-
A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific. Retrieved February 12, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). vscht.cz. Retrieved February 12, 2026, from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved February 12, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 12, 2026, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved February 12, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved February 12, 2026, from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved February 12, 2026, from [Link]
-
(2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDIN-3-YL)METHANOL. (n.d.). gsrs. Retrieved February 12, 2026, from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024, January 29). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Bioactivity & SAR Analysis: 1-Isopropyl vs. 1-Ethyl Pyrazole Derivatives
Executive Summary
In medicinal and agrochemical chemistry, the optimization of the N1-substituent on the pyrazole ring is a critical determinant of Lipophilic Efficiency (LipE) , Metabolic Stability , and Target Selectivity . While 1-ethyl pyrazoles often serve as accessible synthetic intermediates or early-stage hits, 1-isopropyl pyrazoles frequently emerge as superior clinical candidates. This preference is driven by the isopropyl group's ability to fill hydrophobic "gatekeeper" pockets in kinase targets and its increased steric bulk, which attenuates N-dealkylation and adjacent metabolic oxidation.
This guide provides a technical comparison of these two derivatives, supported by experimental data from kinase inhibitor (RET, ACC) and insecticide discovery programs.
Part 1: Physicochemical & Structural Analysis
The transition from an ethyl to an isopropyl group introduces subtle but impactful changes in the molecule's physicochemical profile.
Comparative Properties Table
| Feature | 1-Ethyl Derivative | 1-Isopropyl Derivative | Impact on Bioactivity |
| Steric Bulk (Taft | -1.31 | -1.71 | Isopropyl provides greater steric shielding, reducing metabolic attack on the N1-position. |
| Lipophilicity (Hansch | ~1.02 | 1.53 | Isopropyl increases LogP by ~0.5 units, improving membrane permeability but potentially lowering solubility. |
| Rotational Freedom | High ( | Restricted | Isopropyl locks the conformation more effectively, reducing the entropic penalty upon binding. |
| Metabolic Liability | High (N-dealkylation) | Moderate/Low | The branched carbon of isopropyl is less accessible to CYP450 oxidative dealkylation than the primary carbon of ethyl. |
Mechanistic Insight: The "Gatekeeper" Effect
In protein kinase inhibitors, the N1-substituent often orients towards the solvent-accessible region or a specific hydrophobic pocket near the ATP-binding site (the "gatekeeper" residue).
-
Ethyl : Often too small to achieve optimal Van der Waals contact, leading to lower affinity.
-
Isopropyl : frequently fills this hydrophobic cleft optimally, displacing water molecules and increasing binding enthalpy.
Part 2: Case Study – Kinase Inhibition & Metabolic Stability[1]
Case A: Acetyl-CoA Carboxylase (ACC) Inhibitors
In the development of ACC inhibitors for Type 2 Diabetes, researchers compared N1-alkyl pyrazoles to optimize half-life (
Experimental Data: Metabolic Stability & Potency Source: Journal of Medicinal Chemistry (2014)
| Compound | N1-Substituent | ACC1 IC | HLM Clearance (mL/min/kg) | Outcome |
| Cmpd 5 | Ethyl | 125 | > 20 (High) | Rapidly metabolized via N-dealkylation. |
| Cmpd 6 | Isopropyl | 111 | < 4.9 (Low) | Selected Candidate. Steric bulk protected the core from metabolic reduction and dealkylation. |
Analysis : While the intrinsic potency (IC
) remained similar, the isopropyl derivative (Cmpd 6) demonstrated superior metabolic stability. The branched alkyl group hindered the approach of metabolic enzymes to the pyrazole nitrogen and adjacent ketone pharmacophores.
Case B: RET Kinase Inhibitors (Oncology)
In the design of inhibitors for RET-driven thyroid cancers, the 1-isopropyl group was critical for targeting the V804M gatekeeper mutant .
Experimental Data: Gatekeeper Mutant Potency Source: Eur. J. Med. Chem. (2017)[1]
| Compound | Structure | RET (WT) IC | RET (V804M) IC |
| Analog A | 1-Ethyl-pyrazole | 65 nM | > 1000 nM |
| Cmpd 15l | 1-Isopropyl-pyrazole | 44 nM | 252 nM |
Analysis : The V804M mutation introduces a bulky methionine residue in the gatekeeper region. The 1-ethyl group lacks the hydrophobic volume to interact favorably with this altered landscape, whereas the 1-isopropyl group maintains potency by optimizing hydrophobic packing without causing a steric clash.
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision matrix for selecting between Ethyl and Isopropyl substituents based on assay results.
Caption: Decision workflow for N1-substituent optimization. Isopropyl is favored for correcting high metabolic clearance observed in ethyl analogs.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl Pyrazoles (N-Alkylation)
Rationale: Direct alkylation of the pyrazole NH is the most common route. Isopropyl halides are less reactive than ethyl halides due to sterics, requiring optimized conditions.
Reagents :
-
1H-Pyrazole derivative (1.0 equiv)
-
2-Bromopropane (1.5 equiv) vs. Bromoethane (for comparison)
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF or Acetonitrile
Step-by-Step :
-
Dissolution : Dissolve the pyrazole substrate in anhydrous DMF (0.1 M concentration).
-
Base Addition : Add
and stir at room temperature for 30 minutes to deprotonate the N1-position. -
Alkylation :
-
For Isopropyl: Add 2-bromopropane. Heat to 60-80°C for 4-12 hours. (Higher temp required due to secondary halide sterics).
-
For Ethyl: Add bromoethane. Stir at RT to 40°C for 2-4 hours.
-
-
Quench & Workup : Dilute with water, extract with EtOAc. Wash organic layer with brine (
) to remove DMF. -
Purification : Silica gel chromatography (Hexane/EtOAc gradient).
-
Note: Isopropyl derivatives typically elute before ethyl derivatives due to higher lipophilicity.
-
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Rationale: To validate the metabolic advantage of the isopropyl group.
Workflow :
-
Preparation : Prepare 10 mM stock solutions of the 1-Ethyl and 1-Isopropyl analogs in DMSO.
-
Incubation :
-
Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation : Add NADPH-regenerating system to start the reaction.
-
Sampling : Aliquot samples at
min. -
Termination : Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis : Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation : Plot
vs. time. Calculate intrinsic clearance ( ).-
Success Criterion: Isopropyl analog should show
reduction in compared to Ethyl.
-
References
-
Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes Source: Journal of Medicinal Chemistry (2014) URL: [Link] Relevance: Defines the metabolic stability advantage of N1-isopropyl over N1-ethyl in pyrazole-based ACC inhibitors.
-
Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor Source: European Journal of Medicinal Chemistry (2017) URL: [Link] Relevance: Demonstrates the efficacy of the 1-isopropyl scaffold (Compound 15l) against RET gatekeeper mutants.[1]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry (2020) URL: [Link] Relevance: Provides fundamental physicochemical data (LogP, lipophilicity) comparing isopropyl groups to other alkyl substituents.[2]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits Source: Frontiers in Chemistry (2022) URL: [Link] Relevance: Contextualizes the use of ethyl-pyrazole intermediates in the synthesis of bioactive agrochemicals.
Sources
A Comparative Guide to the Definitive Structure Confirmation of (1-Isopropyl-1H-pyrazol-5-yl)methanol for Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like (1-Isopropyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole that holds potential as a versatile building block in medicinal chemistry, absolute certainty in its atomic arrangement is paramount. This guide provides an in-depth comparison of the gold-standard technique for structure elucidation, single-crystal X-ray crystallography, with other powerful analytical methods. We will explore the causality behind experimental choices and present a framework for achieving irrefutable structural confirmation.
While a public crystal structure for (1-Isopropyl-1H-pyrazol-5-yl)methanol is not available as of this writing, this guide will serve as a comprehensive walkthrough of the process, using it as a practical case study.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1] It provides unequivocal evidence of connectivity, stereochemistry, and even absolute configuration in chiral molecules.[2] The resulting electron density map offers a detailed and high-resolution picture of the molecule's structure.
Experimental Protocol: From Powder to Picture
Obtaining a high-quality crystal structure is a multi-step process that demands patience and precision.
Step 1: Crystal Growth - The Art of Slow Perfection
The journey to a crystal structure begins with the growth of a suitable single crystal.[3] The quality of the diffraction data is directly proportional to the quality of the crystal.[3] The key is to allow crystals to form slowly, as rapid precipitation often leads to poorly ordered or polycrystalline material.[3]
-
Methodology :
-
Solvent Selection : A systematic screening of solvents is performed to identify a solvent or solvent system in which (1-Isopropyl-1H-pyrazol-5-yl)methanol has moderate solubility.
-
Slow Evaporation : A saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. Covering the vessel with parafilm and piercing it with a few small holes is an effective technique to control the rate of evaporation.[3]
-
Vapor Diffusion : This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystallization.
-
Slow Cooling : A saturated solution is prepared at an elevated temperature and then cooled slowly to room temperature, or even lower, to induce crystallization.
-
Step 2: Crystal Selection and Mounting
Once crystals have formed, they must be carefully inspected under a microscope.[3]
-
Criteria for a Good Crystal :
The selected crystal is then carefully mounted on a goniometer head for data collection.[5]
Step 3: Data Collection and Structure Solution
The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a beam of X-rays.[5] The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.[5][6]
-
Instrumentation : Modern diffractometers are equipped with powerful X-ray sources and sensitive detectors to collect a complete set of diffraction data.
-
Data Processing : The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
Structure Solution and Refinement : The processed data is then used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to achieve the best possible fit with the experimental data.[5]
Visualizing the Workflow
Caption: Workflow for X-ray Crystallography Structure Confirmation.
Expected Crystallographic Data for (1-Isopropyl-1H-pyrazol-5-yl)methanol
The final output of a successful X-ray crystallography experiment is a set of crystallographic data that provides a wealth of information about the molecule's structure.
| Parameter | Expected Value/Information | Significance |
| Molecular Formula | C₇H₁₂N₂O | Confirms the elemental composition. |
| Molecular Weight | 140.19 g/mol | Consistent with the expected molecular formula. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths (Å) | e.g., C-N, C-C, C-O | Provides precise distances between bonded atoms. |
| Bond Angles (°) | e.g., C-N-C, N-C-C | Defines the geometry around each atom. |
| Torsion Angles (°) | e.g., C-C-C-C | Describes the conformation of the molecule. |
| R-factor | < 0.05 (typically) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Alternative and Complementary Techniques for Structure Confirmation
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for characterizing molecules, especially when suitable crystals cannot be obtained.[2] These methods are often used in combination to build a comprehensive picture of a molecule's structure.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[9][10][11][12] It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[13]
-
¹H NMR : Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR : Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular skeleton.[12]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[14] It provides information about the molecular weight of a compound and can also offer clues about its structure through the analysis of fragmentation patterns.[7][15] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.
Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D atomic arrangement in the solid state.[1] | Connectivity, stereochemistry, and dynamic information in solution.[9][16] | Molecular weight and elemental composition.[7][14] |
| Sample Requirements | High-quality single crystal.[1][17] | Soluble sample (typically 5-10 mg).[9] | Small amount of sample, can be coupled with chromatography.[18] |
| Strengths | Unambiguous structure determination, including absolute configuration.[2] | Provides information about the molecule's structure and dynamics in a more biologically relevant solution state.[16][17] Non-destructive.[10] | High sensitivity, provides accurate molecular weight and formula.[18] |
| Limitations | Requires the growth of suitable crystals, which can be challenging.[2][17] Provides a static picture of the molecule in the solid state.[17] | Can be difficult to interpret for complex molecules with overlapping signals. Does not directly provide 3D coordinates.[2] | Does not provide direct information about connectivity or stereochemistry.[18] |
| Best For | Definitive proof of structure, resolving stereochemical ambiguities.[2] | Elucidating the structure of novel compounds, studying dynamic processes.[10] | Confirming molecular weight and formula, identifying known compounds.[7] |
Logical Relationships in Structure Elucidation
Caption: Interplay of techniques in structure confirmation.
Conclusion: An Integrated Approach for Unquestionable Confidence
For a molecule with the potential for therapeutic application, such as (1-Isopropyl-1H-pyrazol-5-yl)methanol, a multi-faceted approach to structure confirmation is not just recommended, it is essential. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, techniques like NMR and mass spectrometry are indispensable tools in the synthetic chemist's arsenal for routine characterization and for instances where crystallization is not feasible. The integration of data from these complementary techniques provides a self-validating system, ensuring the highest level of confidence in the structural assignment and paving the way for successful drug development endeavors.
References
- Understanding Mass Spectrometry for Organic Compound Analysis. (2024-11-23). HSCprep.
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules. Benchchem.
- 1.3 Mass spectrometry (MS). Organic Chemistry II - Fiveable.
- Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025-02-13). YouTube.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025-08-06). ResearchGate.
- Why is crystallography still used in some cases for small molecule structure determination?. (2017-09-12). Chemistry Stack Exchange.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Can a mass spectrometer determine the structure of an organic compound?. (2017-11-11). Quora.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008-03-25). sites@gsu.
- Structure elucidation of small organic molecules by contemporary computational chemistry methods. ResearchGate.
- NMR Techniques in Organic Chemistry: a quick guide.
- In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. SSRN.
- How to determine the structure of organic molecules. (2018-12-17). Quora.
- Structural elucidation by NMR(1HNMR). Slideshare.
- Structure Confirmation. TCA Lab / Alfa Chemistry.
- Single Crystal X-ray Diffraction. University of York.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- X-Ray Crystallography vs. NMR Spectroscopy. (2019-10-30). News-Medical.Net.
- Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich.
- X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
- Single-crystal X-ray Diffraction. (2007-05-17). SERC (Carleton).
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A-Comparative-Guide-to-Validating-Elemental-Analysis-Results-for-(1-Isopropyl-1H-pyrazol-5-yl)methanol-Batches
Abstract
This guide provides a comprehensive framework for the validation of elemental analysis results for newly synthesized batches of (1-Isopropyl-1H-pyrazol-5-yl)methanol, a key heterocyclic intermediate in pharmaceutical research and development.[1][2][3] We delve into the critical aspects of CHN (Carbon, Hydrogen, Nitrogen) analysis, from sample preparation to data interpretation, establishing a robust protocol for ensuring the purity and consistency of this compound. This document is intended for researchers, scientists, and drug development professionals who rely on accurate elemental composition data to advance their projects.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
(1-Isopropyl-1H-pyrazol-5-yl)methanol is a nitrogen-containing heterocyclic compound.[1][2][3] Such compounds are fundamental building blocks in medicinal chemistry, forming the core scaffolds of numerous therapeutic agents.[1][2][3] The precise elemental composition of these intermediates is a critical quality attribute, directly impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[4][5]
Elemental analysis, specifically CHN analysis, serves as a primary, cost-effective method to confirm the empirical formula of a synthesized compound and to assess its purity.[5][6] The technique relies on the complete combustion of a sample, followed by the quantitative analysis of the resulting gaseous products (CO2, H2O, and N2).[7][8] For a compound like (1-Isopropyl-1H-pyrazol-5-yl)methanol (C7H12N2O), the theoretical percentages of carbon, hydrogen, and nitrogen are fixed. Any significant deviation from these theoretical values in the experimental results can indicate the presence of impurities, residual solvents, or incomplete reaction.[9]
This guide establishes a systematic approach to validate the elemental analysis results for different batches of (1-Isopropyl-1H-pyrazol-5-yl)methanol, ensuring that each batch meets the stringent purity requirements for downstream applications in drug development.
The Foundational Principle: Combustion Analysis
The core of CHN analysis is the complete combustion of the organic sample in an oxygen-rich environment.[7] This process, based on the Pregl-Dumas method, converts the carbon, hydrogen, and nitrogen within the sample into their respective gaseous oxides (CO2, H2O) and elemental nitrogen (N2).[6][7] These gases are then separated and quantified using various detection methods, such as gas chromatography with a thermal conductivity detector (TCD).[6][7]
The entire analytical workflow can be visualized as a sequential process, from sample preparation to final data validation.
Caption: Workflow for Elemental Analysis Validation.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness of the results, the entire experimental protocol is designed as a self-validating system. This involves meticulous sample preparation, rigorous instrument calibration, and standardized data analysis.
Materials and Reagents
-
(1-Isopropyl-1H-pyrazol-5-yl)methanol (Batches A, B, C)
-
High-purity tin capsules
-
Certified elemental analysis standard (e.g., Acetanilide)
-
High-purity helium and oxygen gases[7]
Step-by-Step Methodology
-
Sample Preparation: The Critical First Step
-
Homogenization: Ensure the sample is homogenous by grinding it into a fine powder using a clean agate mortar and pestle.[10][11] This is crucial as non-homogeneity is a primary source of result variability.[10]
-
Drying: Dry the powdered sample in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved. This eliminates residual solvents and moisture, which can significantly skew hydrogen and carbon percentages.[10][12]
-
Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a pre-cleaned tin capsule using a calibrated microbalance.[13] The precise recording of the sample weight is fundamental for accurate percentage calculations.[10] At least two samples from each batch should be prepared for duplicate analysis to ensure reproducibility.[9]
-
-
Instrument Calibration and Analysis
-
Calibration: Calibrate the elemental analyzer using a certified organic analytical standard, such as acetanilide.[7][14] A multi-point calibration is recommended to ensure linearity over the expected range of elemental concentrations.[15]
-
Analysis Sequence: Run a blank tin capsule to zero the instrument, followed by the calibration standards.[16] Analyze the duplicate samples from each batch of (1-Isopropyl-1H-pyrazol-5-yl)methanol. It is good practice to run a standard after every 10-15 samples to check for instrument drift.[9]
-
Combustion and Detection: The samples are introduced into the combustion furnace and undergo dynamic flash combustion at approximately 1000°C in the presence of high-purity oxygen.[7][13] The resulting gases are passed through a reduction tube containing copper to convert nitrogen oxides to N2, and then separated by a gas chromatography column before being quantified by a thermal conductivity detector.[7]
-
Data Analysis and Validation Criteria
The validation of the elemental analysis results hinges on the comparison of the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen with the theoretically calculated values for (1-Isopropyl-1H-pyrazol-5-yl)methanol.
Theoretical Composition
The molecular formula for (1-Isopropyl-1H-pyrazol-5-yl)methanol is C7H12N2O.[17]
-
Molecular Weight: 140.19 g/mol [17]
-
Theoretical %C = (7 * 12.01) / 140.19 * 100 = 59.98%
-
Theoretical %H = (12 * 1.01) / 140.19 * 100 = 8.65%
-
Theoretical %N = (2 * 14.01) / 140.19 * 100 = 19.99%
Acceptance Criteria
For a batch to be considered pure and for the elemental analysis to be validated, the experimentally determined values for C, H, and N must be within ±0.4% of the theoretical values.[18][19] This tolerance is a widely accepted standard in the pharmaceutical industry and academic publications for confirming the purity of small molecules.[18][19]
Comparative Batch Data
The following table presents hypothetical elemental analysis data for three different batches of (1-Isopropyl-1H-pyrazol-5-yl)methanol.
| Batch ID | Analysis | % Carbon (Experimental) | Deviation from Theoretical (%) | % Hydrogen (Experimental) | Deviation from Theoretical (%) | % Nitrogen (Experimental) | Deviation from Theoretical (%) | Validation Status |
| Theoretical | - | 59.98 | - | 8.65 | - | 19.99 | - | - |
| Batch A | Run 1 | 59.85 | -0.13 | 8.72 | +0.07 | 20.15 | +0.16 | Pass |
| Run 2 | 59.91 | -0.07 | 8.69 | +0.04 | 20.09 | +0.10 | Pass | |
| Batch B | Run 1 | 60.55 | +0.57 | 8.81 | +0.16 | 19.85 | -0.14 | Fail |
| Run 2 | 60.49 | +0.51 | 8.78 | +0.13 | 19.91 | -0.08 | Fail | |
| Batch C | Run 1 | 59.75 | -0.23 | 9.15 | +0.50 | 19.80 | -0.19 | Fail |
| Run 2 | 59.81 | -0.17 | 9.21 | +0.56 | 19.75 | -0.24 | Fail |
Interpretation of Results
-
Batch A: The experimental values for both runs are well within the ±0.4% acceptance criterion for all three elements. The results are reproducible and confirm the high purity of this batch.
-
Batch B: The carbon percentage consistently deviates by more than +0.5% from the theoretical value. This could suggest the presence of a carbon-rich impurity that was not removed during purification. Further investigation using techniques like LC-MS or NMR is warranted.
-
Batch C: The hydrogen percentage is consistently high, exceeding the ±0.4% limit. This is a common indicator of the presence of residual water or a hydrogen-rich solvent (e.g., an alcohol or alkane) that was not completely removed during the drying process.[12] The sample preparation for this batch should be revisited, with a more rigorous drying protocol.
Concluding Remarks
The validation of elemental analysis results is a cornerstone of quality control in the synthesis of pharmaceutical intermediates. By adhering to a meticulous and self-validating protocol, researchers can confidently ascertain the purity and elemental composition of compounds like (1-Isopropyl-1H-pyrazol-5-yl)methanol. Deviations outside the accepted ±0.4% tolerance should not be dismissed but rather used as a diagnostic tool to identify potential issues in the purification or sample handling processes. This rigorous approach ensures the integrity of the materials used in drug discovery and development, ultimately contributing to the safety and efficacy of new medicines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
